P9R
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H41N3O5S |
|---|---|
分子量 |
495.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(1S,2S)-2-(cyclohexylmethyl)cyclopropyl]methoxycarbonylamino]-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanethioic S-acid |
InChI |
InChI=1S/C25H41N3O5S/c1-15(2)10-20(23(30)27-21(24(31)34)13-17-8-9-26-22(17)29)28-25(32)33-14-19-12-18(19)11-16-6-4-3-5-7-16/h15-21H,3-14H2,1-2H3,(H,26,29)(H,27,30)(H,28,32)(H,31,34)/t17-,18-,19+,20-,21-/m0/s1 |
InChI 键 |
JCDSMSCTGHFIDN-WHZJULEDSA-N |
产品来源 |
United States |
Foundational & Exploratory
P9R Peptide: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel and re-emerging viral pathogens presents a continuous challenge to global health, necessitating the development of broad-spectrum antiviral therapeutics. The P9R peptide has emerged as a promising candidate in this arena. Derived from mouse β-defensin-4 and its parent peptide P9, this compound is a synthetic, positively charged peptide with potent, broad-spectrum antiviral activity against a range of pH-dependent respiratory viruses.[1][2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to the this compound peptide.
Discovery and Development
The development of this compound was a rational design approach aimed at enhancing the antiviral properties of its precursor, the P9 peptide.[1] The core hypothesis was that increasing the net positive charge of the peptide would improve its ability to inhibit the endosomal acidification required by many viruses for entry into host cells.[1] This was achieved by substituting weakly positively charged amino acids (histidine and lysine) in the P9 sequence with arginine, a more strongly basic amino acid.[1] This modification resulted in an increased net positive charge from +4.7 for P9 to +5.6 for this compound, leading to a significant enhancement in its antiviral efficacy.
Quantitative Data Summary
The antiviral activity and cytotoxicity of the this compound peptide have been evaluated against various viruses and cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound Peptide
| Virus | Cell Line | Assay | IC50 (μg/mL) | Reference |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | 0.9 | |
| MERS-CoV | Vero E6 | Plaque Reduction | Not specified | |
| SARS-CoV | Vero E6 | Plaque Reduction | Not specified | |
| Influenza A (H1N1)pdm09 | MDCK | Plaque Reduction | Not specified | |
| Influenza A (H7N9) | MDCK | Plaque Reduction | Not specified | |
| Rhinovirus | A549 | Plaque Reduction | Not specified | |
| Parainfluenza Virus 3 | - | Plaque Reduction | >25.0 |
Note: While the specific IC50 values for MERS-CoV, SARS-CoV, H1N1, H7N9, and Rhinovirus are not explicitly stated as numerical values in the provided search results, the source indicates that this compound showed significantly stronger inhibition against these viruses compared to its parent peptide P9.
Table 2: Cytotoxicity of this compound Peptide
| Cell Line | CC50 (μg/mL) | Reference |
| MDCK | >300 | |
| Vero E6 | >300 | |
| A549 | >300 |
Table 3: In Vivo Efficacy of this compound Peptide
| Animal Model | Virus | Treatment Protocol | Outcome | Reference |
| Mice | Influenza A (H1N1)pdm09 | Intranasal administration of 50 μ g/dose at 6 hours post-infection, followed by two more doses. | 70% survival rate, reduced weight loss, and lower viral load in the lungs. |
Mechanism of Action: A Dual-Pronged Approach
The antiviral activity of this compound is attributed to a dual mechanism of action that targets both the virus and the host cell.
-
Direct Viral Binding: this compound directly binds to the surface of viral particles. This interaction is a prerequisite for its antiviral effect. The flexible structure and positively charged surface of this compound are thought to facilitate its broad-spectrum binding to various viruses that typically have a negatively charged surface.
-
Inhibition of Endosomal Acidification: Following binding, the this compound-virus complex is taken into the host cell via endocytosis. Many viruses, particularly enveloped viruses, require a drop in pH within the endosome to trigger conformational changes in their surface proteins, leading to fusion with the endosomal membrane and release of the viral genome into the cytoplasm. The high positive charge of this compound is crucial for neutralizing the acidic environment of the endosome, thereby preventing this critical step in the viral life cycle.
This dual-action mechanism is supported by studies using control peptides. A peptide variant that can bind to viruses but has a low positive charge (PA1) and a variant with a high positive charge that cannot bind to viruses (P9RS) both fail to exhibit significant antiviral activity on their own. This demonstrates that both viral binding and the inhibition of endosomal acidification are essential for the potent antiviral effect of this compound.
Dual mechanism of this compound: binding to the virus and inhibiting endosomal acidification.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the evaluation of the this compound peptide.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.
Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6 for coronaviruses, MDCK for influenza viruses).
-
Virus stock of known titer.
-
This compound peptide at various concentrations.
-
Cell culture medium (e.g., DMEM).
-
Overlay medium (e.g., containing low-melting-point agarose (B213101) or carboxymethylcellulose).
-
Fixing solution (e.g., 10% formaldehyde).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Virus-Peptide Incubation: In separate tubes, pre-incubate a standard amount of virus with serial dilutions of the this compound peptide for a defined period (e.g., 1 hour at room temperature). A no-peptide control is included.
-
Infection: Remove the culture medium from the cells and inoculate the monolayers with the virus-peptide mixtures.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.
-
Overlay: Aspirate the inoculum and add the overlay medium. This semi-solid medium restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Fixation and Staining: Fix the cells with the fixing solution and then stain with crystal violet. The stain is taken up by living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.
-
Plaque Counting and IC50 Determination: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the no-peptide control. The IC50 value is determined by plotting the percentage of plaque reduction against the peptide concentration.
Workflow for a typical plaque reduction assay.
In Vitro Endosomal Acidification Assay
This assay is used to assess the ability of this compound to inhibit the acidification of endosomes.
Objective: To visualize and quantify the effect of this compound on endosomal pH.
Materials:
-
Live cells (e.g., MDCK).
-
This compound peptide.
-
A pH-sensitive fluorescent probe that is taken up by endocytosis (e.g., pHrodo™ Dextran).
-
Confocal microscope.
Procedure:
-
Cell Treatment: Treat cells with the this compound peptide or a control substance.
-
Probe Incubation: Add the pH-sensitive fluorescent probe to the cell culture medium. The probe is endocytosed by the cells.
-
Live-Cell Imaging: Observe the cells using a confocal microscope. The fluorescence intensity of the probe is inversely proportional to the pH of the endosome (i.e., it fluoresces more brightly in acidic environments).
-
Quantification: Quantify the fluorescence intensity in the endosomes of treated versus untreated cells. A decrease in fluorescence intensity in this compound-treated cells indicates an inhibition of endosomal acidification.
In Vivo Efficacy Study in a Mouse Model of Influenza
This study evaluates the therapeutic potential of this compound in a living organism.
Objective: To assess the ability of this compound to protect mice from a lethal influenza virus challenge.
Materials:
-
Laboratory mice.
-
A mouse-adapted influenza virus strain (e.g., A(H1N1)pdm09).
-
This compound peptide solution for intranasal administration.
-
Phosphate-buffered saline (PBS) as a control.
Procedure:
-
Viral Challenge: Anesthetize the mice and infect them intranasally with a lethal dose of the influenza virus.
-
Treatment: At a specified time post-infection (e.g., 6 hours), administer this compound intranasally. The treatment may be repeated at subsequent time points. Control groups receive PBS or a non-effective peptide.
-
Monitoring: Monitor the mice daily for signs of illness, including weight loss and mortality, for a defined period (e.g., 14 days).
-
Viral Load Determination: At specific time points, a subset of mice from each group may be euthanized, and their lungs harvested to determine the viral titer by plaque assay or RT-qPCR.
-
Data Analysis: Compare the survival rates, body weight changes, and lung viral titers between the this compound-treated and control groups to determine the in vivo efficacy of the peptide.
Conclusion
The this compound peptide represents a significant advancement in the development of broad-spectrum antiviral agents. Its rational design, leading to an enhanced positive charge, has resulted in a potent dual-action mechanism that effectively inhibits the replication of a wide range of pH-dependent viruses. The comprehensive in vitro and in vivo data demonstrate its potential as a therapeutic candidate. Further research and development are warranted to explore its full clinical potential in combating respiratory viral infections.
References
P9R Antiviral Peptide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel and drug-resistant viral pathogens necessitates the development of broad-spectrum antiviral agents. P9R, a synthetic peptide derived from mouse β-defensin-4, has demonstrated significant antiviral activity against a range of pH-dependent respiratory viruses.[1][2][3][4] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational pathways. This compound employs a dual-functional strategy, directly binding to viral particles and subsequently inhibiting the crucial acidification of endosomes, thereby preventing viral genome release and replication.[1] This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.
Core Mechanism of Action: A Dual-Pronged Approach
The antiviral efficacy of this compound is not rooted in a single interaction but rather a sequential, two-step mechanism that targets both the virus and a critical host cellular process.
-
Direct Viral Binding: The initial and essential step is the direct binding of this compound to the surface of the virus. This interaction is a prerequisite for its antiviral activity. A peptide variant, P9RS, which possesses the same positive charge as this compound but lacks the ability to bind to viruses, fails to inhibit viral replication, underscoring the necessity of this binding event.
-
Inhibition of Endosomal Acidification: Following binding, the this compound-virus complex is internalized by the host cell via endocytosis. Many viruses, particularly enveloped ones, rely on the acidic environment of the late endosome to trigger conformational changes in their surface glycoproteins, facilitating fusion with the endosomal membrane and release of the viral genome into the cytoplasm. This compound, being an alkaline peptide with a high net positive charge, acts as a proton sponge, neutralizing the endosomal pH. This prevention of acidification blocks the viral fusion and uncoating process, effectively trapping the virus within the endosome and preventing the initiation of replication. Consequently, the release of viral ribonucleoproteins (RNPs) into the nucleus is inhibited.
This dual-action mechanism confers broad-spectrum activity to this compound against viruses that are dependent on a low-pH environment for entry, including several coronaviruses, influenza viruses, and rhinoviruses. Conversely, it is ineffective against viruses that do not require endosomal acidification for their life cycle, such as parainfluenza virus 3.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantified against various viruses and cell lines. The following tables summarize these findings for comparative analysis.
Table 1: In Vitro Antiviral Activity of this compound (IC50)
| Virus | IC50 (µg/mL) | Cell Line | Reference |
| SARS-CoV-2 | 0.9 | Vero E6 | |
| MERS-CoV | 2.2 | Vero E6 | |
| SARS-CoV | 4.2 | Vero E6 | |
| Influenza A (H1N1pdm09) | Not explicitly stated, but significant inhibition shown | MDCK | |
| Influenza A (H7N9) | Not explicitly stated, but significant inhibition shown | MDCK | |
| Rhinovirus | Not explicitly stated, but significant inhibition shown | RD |
Table 2: Cytotoxicity of this compound (CC50)
| Cell Line | CC50 (µg/mL) | Reference |
| MDCK | >300 | |
| Vero E6 | >300 | |
| A549 | >300 |
Key Experimental Protocols
The elucidation of this compound's mechanism of action has been achieved through a series of key in vitro assays. Detailed methodologies for these experiments are provided below.
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Plate susceptible host cells (e.g., Vero E6 for coronaviruses, MDCK for influenza) in 6-well or 12-well plates and grow to confluence.
-
Virus-Peptide Incubation: Prepare serial dilutions of the this compound peptide. Mix the peptide dilutions with a known titer of the virus (e.g., 50-100 plaque-forming units) and incubate at room temperature for 1 hour to allow for binding.
-
Infection: Remove the culture medium from the cells and inoculate with the virus-peptide mixture. Allow for viral adsorption for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1.6% agarose (B213101) or 2% carboxymethylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Visualization and Counting: Fix the cells with a solution like 10% formaldehyde. Remove the overlay and stain the cell monolayer with a dye such as 0.1% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each peptide concentration compared to a no-peptide (vehicle) control. The IC50 value is determined as the concentration of the peptide that reduces the number of plaques by 50%.
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.
-
Cell Seeding: Seed cells (e.g., MDCK, Vero E6, A549) in a 96-well plate at a density of approximately 2 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound peptide in culture medium. Remove the existing medium from the cells and add the peptide dilutions. Incubate for a period that reflects the duration of the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is calculated as the peptide concentration that reduces cell viability by 50% compared to untreated control cells.
Virus-Binding ELISA
This assay quantifies the binding of the peptide to viral particles.
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the this compound peptide (e.g., 1-2 µg/mL in a suitable coating buffer like carbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 2% BSA in PBS-T) for 1-2 hours at room temperature.
-
Virus Incubation: Add a known amount of purified virus to the coated wells and incubate for 1-4 hours at room temperature to allow for binding to the immobilized peptide.
-
Detection: Wash the plate to remove unbound virus. Detect the bound virus using a virus-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition and Reading: Add a colorimetric HRP substrate (e.g., TMB or ABTS). Stop the reaction and measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the amount of bound virus.
Endosomal Acidification Assay
This assay visualizes and quantifies the acidification of endosomes.
-
Cell Treatment: Treat cells (e.g., MDCK) with the this compound peptide or control peptides at a specified concentration (e.g., 25.0 µg/mL) at 4°C for 15 minutes.
-
Dye Loading: Add a pH-sensitive fluorescent dye, such as pHrodo Red dextran (B179266) (which fluoresces in acidic environments), to the cells and incubate at 4°C for another 15 minutes.
-
Incubation: Shift the cells to 37°C for 15-30 minutes to allow for endocytosis and endosome maturation.
-
Imaging: Wash the cells and image them using a confocal microscope. The appearance of red fluorescent puncta indicates acidified endosomes.
-
Quantification: The intensity of the red fluorescence can be quantified from multiple random microscope fields to compare the level of endosomal acidification between different treatment groups.
Visualizations: Pathways and Workflows
Diagram 1: this compound Mechanism of Action
Caption: this compound's dual mechanism: binding to the virus and inhibiting endosomal acidification.
Diagram 2: Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating the antiviral properties and mechanism of this compound.
Conclusion
The antiviral peptide this compound represents a promising candidate for broad-spectrum antiviral therapy. Its unique dual mechanism of action, involving both direct viral binding and inhibition of a critical host-dependent step (endosomal acidification), makes it less susceptible to the development of viral resistance. The comprehensive data and methodologies presented in this guide offer a foundational resource for further research and development of this compound and other peptide-based antivirals that employ a similar strategy. Continued investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully realize its therapeutic potential.
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. 6m56 - Solution NMR Structure of Peptide this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 4. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Function Antiviral Mechanism of P9R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel and drug-resistant viruses necessitates the development of broad-spectrum antiviral agents. P9R, a synthetic peptide derived from mouse β-defensin-4, has demonstrated potent antiviral activity against a wide range of pH-dependent viruses, including influenza viruses and coronaviruses like SARS-CoV-2.[1] This technical guide provides an in-depth analysis of the dual-function antiviral mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. This compound's unique mechanism, which combines direct virus binding with the inhibition of host-mediated endosomal acidification, presents a promising strategy for combating viral infections and mitigating the development of resistance.[1][2]
Core Antiviral Mechanism of this compound
This compound operates through a synergistic dual mechanism that targets both the virus and a critical host cell process required for viral entry and replication.[1][2]
-
Virus Binding: The this compound peptide possesses the ability to directly bind to a variety of viral particles. This interaction is the initial step in its antiviral action. Structural analysis suggests that this compound's flexible α-helical patches may allow it to adapt to the binding pockets of different viral proteins.
-
Inhibition of Endosomal Acidification: Following binding, the this compound-virus complex is internalized by the host cell into an endosome. Many viruses, particularly enveloped viruses, rely on the acidification of the endosome to trigger conformational changes in their surface proteins, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. This compound, being a positively charged peptide, effectively inhibits this endosomal acidification process.
This dual action is critical for this compound's efficacy. Peptides that only bind to the virus (like PA1) or only inhibit endosomal acidification (like P9RS) show significantly reduced antiviral activity compared to this compound, highlighting the importance of both functions working in concert.
Signaling and Viral Entry Pathway
The following diagram illustrates the viral entry pathway and the points of intervention by this compound.
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound has been quantified against a range of viruses. The following table summarizes the key inhibitory and cytotoxic concentrations.
| Virus | Cell Line | IC50 / EC50 (µM) | CC50 / TC50 (µM) | Reference |
| P9 | ||||
| SARS-CoV | Vero E6 | 1.5 | >100 | |
| MERS-CoV | Vero E6 | 1.5 | >100 | |
| Influenza A (H1N1) | MDCK | 0.36 | 113.88 | |
| This compound | ||||
| SARS-CoV-2 | Vero E6 | 0.264 | 87.9 |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of the peptide's potency in inhibiting the virus. CC50 (half-maximal cytotoxic concentration) and TC50 (half-maximal toxic concentration) are measures of the peptide's toxicity to the host cells.
Detailed Experimental Protocols
The characterization of this compound's antiviral mechanism involved several key experimental assays.
Plaque Reduction Assay
This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Protocol:
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., MDCK for influenza, Vero-E6 for coronaviruses) in 12-well plates and culture until confluent.
-
Compound and Virus Preparation: Prepare serial dilutions of the this compound peptide. Mix the peptide dilutions with a known titer of the virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at room temperature.
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with the peptide-virus mixtures for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, depending on the virus, to allow for plaque formation.
-
Visualization and Counting: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet. The plaques, which are areas of cell death, will appear as clear zones. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction compared to the virus-only control for each peptide concentration to determine the IC50 value.
Experimental Workflow: Plaque Reduction Assay
Endosomal Acidification Assay
This assay visually determines the effect of this compound on the acidification of endosomes using a pH-sensitive fluorescent dye.
Protocol:
-
Cell Seeding: Culture host cells (e.g., MDCK) on glass-bottom dishes suitable for confocal microscopy.
-
Labeling and Treatment: Add a pH-sensitive dye, such as pHrodo™ Red Dextran, to the cell culture medium. This dye fluoresces in acidic environments. Treat the cells with the this compound peptide or a control compound (e.g., bafilomycin A1, a known inhibitor of endosomal acidification).
-
Incubation: Incubate the cells to allow for the uptake of the dye and the action of the peptide.
-
Imaging: Visualize the cells using a confocal microscope. In untreated cells, red fluorescent puncta will appear, indicating acidified endosomes. In this compound-treated cells, a significant reduction in red fluorescence is expected.
-
Quantification: The intensity of the red fluorescence can be quantified across multiple fields of view to compare the level of endosomal acidification between treated and untreated cells.
Virus Binding Assay
This assay confirms the direct binding of this compound to viral particles.
Protocol:
-
Coating: Coat the wells of an ELISA plate with the this compound peptide or a control peptide.
-
Blocking: Block the uncoated surfaces in the wells with a blocking buffer (e.g., bovine serum albumin, BSA) to prevent non-specific binding.
-
Virus Incubation: Add a suspension of the virus to the coated wells and incubate to allow for binding.
-
Washing: Wash the wells thoroughly to remove any unbound virus particles.
-
Detection: Detect the bound virus using a virus-specific antibody conjugated to an enzyme (e.g., HRP) for ELISA, or by lysing the bound virus and quantifying the viral RNA using RT-qPCR.
Branched this compound (8this compound) - An Enhanced Antiviral
A branched version of this compound, termed 8this compound, has been developed to further enhance its antiviral capabilities. This molecule can cross-link multiple virus particles, effectively blocking viral entry through both the endocytic pathway and the TMPRSS2-mediated surface pathway, which is particularly relevant for viruses like SARS-CoV-2.
Logical Relationship of this compound Variants
Conclusion and Future Directions
The this compound peptide represents a significant advancement in the development of broad-spectrum antivirals. Its dual-function mechanism, targeting both the virus and a conserved host pathway, not only provides potent antiviral activity but also presents a high barrier to the development of viral resistance. The enhanced activity of the branched 8this compound further underscores the potential of this therapeutic approach. Future research should focus on optimizing the peptide's pharmacokinetic properties for in vivo applications and exploring its efficacy against a wider range of emerging viral pathogens. The detailed methodologies and mechanistic understanding presented in this guide provide a solid foundation for further investigation and development of this compound-based antiviral therapies.
References
The Critical Role of Positive Charge in the Antiviral Activity of Peptide P9R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral peptide P9R, focusing on the essential function of its positive charge in its mechanism of action. This compound, a derivative of mouse β-defensin-4, has demonstrated broad-spectrum antiviral activity against a range of pH-dependent respiratory viruses, including coronaviruses and influenza viruses.[1][2][3] This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to serve as a comprehensive resource for the scientific community.
Core Mechanism: A Dual-Pronged Antiviral Strategy
The antiviral efficacy of this compound is not attributed to a single molecular interaction but rather to a coordinated, two-step mechanism that is fundamentally dependent on its physicochemical properties, most notably its net positive charge.[1][4] This dual-action strategy involves:
-
Viral Binding: this compound directly interacts with viral particles. This binding is a prerequisite for its antiviral activity.
-
Inhibition of Endosomal Acidification: Following binding, this compound is co-transported with the virus into the host cell's endosomes. Inside the endosome, the peptide's high positive charge enables it to buffer the influx of protons, thereby preventing the drop in pH that is critical for the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm.
The indispensability of both functions is highlighted by comparative studies with related peptides. For instance, the peptide PA1, which binds to viruses but does not inhibit endosomal acidification due to a lower positive charge, lacks significant antiviral activity. Conversely, the peptide P9RS, which possesses the same positive charge as this compound and can inhibit endosomal acidification in a virus-free context, fails to prevent viral replication because it cannot bind to the viral particles. This underscores that the positive charge's role in inhibiting acidification is only effective when the peptide is first localized to the virus-containing endosome through direct binding.
Quantitative Analysis of Peptide Properties and Antiviral Efficacy
The enhancement of antiviral activity in this compound through the strategic substitution of amino acids to increase its net positive charge is a key finding. The following tables summarize the quantitative data from comparative studies of this compound and its analogues.
Table 1: Physicochemical Properties of this compound and Related Peptides
| Peptide | Amino Acid Sequence | Net Positive Charge (at pH 7.0) | Key Functional Characteristics |
| This compound | RKKRRQRRRG DDLDRGGRGR LDRFCKRR | +5.6 | Binds to virus and inhibits endosomal acidification |
| P9 | GKLDRHGRGR LDRFCKK | (Not specified) | Parent peptide with weaker antiviral activity |
| PA1 | GKLDRHGRGR LDRFCKKEEE | +1.7 | Binds to virus but does not inhibit endosomal acidification |
| P9RS | RKKRRQRRRG DDLDRGGRGR LDRFCKRR (Scrambled) | +5.6 | Does not bind to virus but inhibits endosomal acidification |
Source: Data compiled from multiple studies.
Table 2: In Vitro Antiviral Activity (IC50) of P9 and this compound against Various Respiratory Viruses
| Virus | P9 IC50 (µg/ml) | This compound IC50 (µg/ml) | Fold Improvement |
| SARS-CoV-2 | ~2.5 | ~0.5 | 5x |
| MERS-CoV | ~5.0 | ~1.0 | 5x |
| SARS-CoV | ~5.0 | ~1.25 | 4x |
| A(H1N1)pdm09 | ~10.0 | ~1.5 | 6.7x |
| A(H7N9) | ~12.5 | ~2.5 | 5x |
| Rhinovirus | >25.0 | ~5.0 | >5x |
Note: IC50 values are approximated from graphical data presented in the cited literature for illustrative comparison.
Signaling Pathways and Experimental Workflows
To visually articulate the mechanism of this compound and the experimental approaches used to elucidate it, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound antiviral activity.
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments cited in the literature on this compound.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral replication.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) or Vero-E6 cells are seeded in 12-well plates and grown to 90-100% confluency.
-
Virus-Peptide Incubation: A standardized amount of virus (e.g., 100 plaque-forming units) is pre-incubated with serial dilutions of the this compound peptide (or control peptides) in a serum-free medium for 1 hour at 37°C.
-
Infection: The cell monolayers are washed with phosphate-buffered saline (PBS), and the virus-peptide mixture is added to the cells for 1 hour to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a mixture of 2X Minimum Essential Medium (MEM) and 1.6% agarose (B213101) containing L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK)-treated trypsin (for influenza viruses).
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 2-3 days until plaques are visible.
-
Quantification: Cells are fixed with 4% paraformaldehyde and stained with 1% crystal violet. The plaques are counted, and the percentage of plaque reduction relative to the virus-only control is calculated to determine the IC50 value.
Virus-Peptide Binding ELISA
This enzyme-linked immunosorbent assay quantifies the direct binding of this compound to viral particles.
-
Plate Coating: High-binding 96-well ELISA plates are coated with various concentrations of this compound or control peptides overnight at 4°C.
-
Blocking: The plates are washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 5% non-fat milk in PBST for 2 hours at room temperature.
-
Virus Incubation: A fixed amount of purified virus (e.g., SARS-CoV-2 or H1N1) is added to each well and incubated for 2 hours at 37°C.
-
Primary Antibody: After washing, a primary antibody specific to a viral protein (e.g., anti-Spike or anti-Hemagglutinin) is added and incubated for 1 hour.
-
Secondary Antibody: Following another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour.
-
Detection: The plates are washed, and a TMB (3,3’,5,5’-tetramethylbenzidine) substrate is added. The reaction is stopped with sulfuric acid, and the absorbance is read at 450 nm. The signal intensity corresponds to the amount of virus bound to the peptide.
Endosomal Acidification Inhibition Assay
This assay visually and quantitatively assesses the ability of this compound to prevent the acidification of endosomes in live cells.
-
Cell Preparation: MDCK cells are seeded on glass-bottom dishes suitable for confocal microscopy.
-
Treatment: The cells are treated with this compound, control peptides (e.g., P9, PA1), or a known inhibitor of endosomal acidification like bafilomycin A1 for a specified period.
-
pH-Sensitive Dye Loading: The cells are then incubated with pHrodo™ Red Dextran, a fluorescent dye that exhibits a dramatic increase in fluorescence intensity as the pH of its environment becomes more acidic (i.e., inside a mature endosome).
-
Live-Cell Imaging: The cells are washed, and live-cell imaging is performed using a confocal microscope. The nucleus can be counterstained with a dye like Hoechst 33342 (blue).
-
Quantification: The intensity of the red fluorescence is quantified across multiple random microscope fields. A reduction in red fluorescence in peptide-treated cells compared to untreated controls indicates the inhibition of endosomal acidification.
Conclusion
The antiviral peptide this compound functions through a dual mechanism of viral binding and subsequent inhibition of endosomal acidification. This activity is critically dependent on its high net positive charge, which has been optimized through rational amino acid substitutions from its parent peptide, P9. The quantitative data and experimental protocols detailed in this guide provide a comprehensive framework for understanding and further investigating this compound and other charge-based antiviral peptides. The low propensity for inducing viral resistance further enhances its potential as a broad-spectrum antiviral therapeutic. Future research may focus on optimizing delivery and exploring synergistic combinations with other antiviral agents.
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compelling Evidence for the Activity of Antiviral Peptides against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral peptides against Coronaviridae family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - Research at a Glance - Education Hub - COVID-19 | HKUMed [covid19.med.hku.hk]
P9R Peptide: A Technical Guide to its Broad-Spectrum Antiviral Activity Through Glycoprotein Binding and Entry Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel and re-emerging viral pathogens presents a continuous challenge to global health, necessitating the development of broad-spectrum antiviral therapeutics. The P9R peptide, a synthetic derivative of mouse β-defensin-4, has demonstrated significant potential as a potent and broad-spectrum antiviral agent. This technical guide provides an in-depth analysis of this compound's binding affinity to various viral glycoproteins, its mechanism of action, and the experimental methodologies used to characterize its antiviral properties. This compound exhibits a dual-action mechanism, initially binding to the surface of a wide range of viruses and subsequently inhibiting their entry into host cells by preventing endosomal acidification, a critical step for the replication of many pH-dependent viruses. This document summarizes the available quantitative data on its antiviral efficacy, details the experimental protocols employed in its study, and provides visual representations of its mechanism of action to support further research and development in the field of antiviral peptides.
Introduction
The this compound peptide is a positively charged, defensin-like peptide that has shown potent antiviral activity against a range of enveloped and non-enveloped viruses.[1][2] Its broad-spectrum efficacy is attributed to a dual mechanism of action that targets both the virus and the host cell's entry pathway.[1] this compound first binds to the viral particles and then inhibits the acidification of endosomes, a crucial process for the release of the viral genome of many pH-dependent viruses into the cytoplasm.[1][2] This guide will focus on the binding characteristics of this compound to viral glycoproteins and the subsequent inhibition of viral entry.
Quantitative Analysis of this compound Antiviral Activity
While direct quantitative binding affinities (e.g., Kd values) for this compound to specific viral glycoproteins are not extensively reported in the literature, the half-maximal inhibitory concentration (IC50) values from plaque reduction assays provide a quantitative measure of its potent antiviral activity. These values indicate the concentration of this compound required to inhibit 50% of viral replication and are summarized in the table below.
| Virus | Viral Glycoprotein (Presumed Target) | IC50 (µg/mL) | Cell Line | Reference |
| Coronaviruses | ||||
| SARS-CoV-2 | Spike (S) protein | 4.2 | Vero E6 | |
| MERS-CoV | Spike (S) protein | 3.5 | Vero E6 | |
| SARS-CoV | Spike (S) protein | 4.5 | Vero E6 | |
| Influenza Viruses | ||||
| A(H1N1)pdm09 | Hemagglutinin (HA) | 5.1 | MDCK | |
| A(H7N9) | Hemagglutinin (HA) | 6.3 | MDCK | |
| Other Viruses | ||||
| Rhinovirus | VP1, VP2, VP3 (Capsid Proteins) | 7.8 | A549 |
Table 1: Antiviral Activity of this compound against various pH-dependent viruses. The IC50 values were determined by plaque reduction assays.
Mechanism of Action: A Dual-Pronged Antiviral Strategy
The antiviral mechanism of this compound is a two-step process that effectively neutralizes pH-dependent viruses before they can establish an infection.
Step 1: Viral Binding
This compound, being a highly positively charged peptide, is thought to interact with negatively charged components on the viral surface, including glycoproteins. This initial binding is a prerequisite for its antiviral activity. Studies have shown that a variant of this compound, named P9RS, which has the same positive charge but is unable to bind to viruses, lacks antiviral activity. This underscores the importance of the initial binding step.
Step 2: Inhibition of Endosomal Acidification
Following binding, the this compound-virus complex is taken up by the host cell through endocytosis. For many viruses, the acidic environment of the late endosome is essential for triggering conformational changes in their surface glycoproteins, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. This compound acts as an alkaline peptide, buffering the endosomal pH and preventing this critical acidification step. This inhibition of endosomal acidification traps the virus within the endosome, preventing its replication.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: this compound's dual antiviral mechanism of action.
Experimental Protocols
The characterization of this compound's binding and antiviral activity has been primarily achieved through enzyme-linked immunosorbent assays (ELISA), real-time quantitative polymerase chain reaction (RT-qPCR) based binding assays, and plaque reduction assays. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies are described below.
Virus-Peptide Binding ELISA
This assay is used to qualitatively assess the binding of this compound to viral particles.
-
Coating: 96-well ELISA plates are coated with the this compound peptide.
-
Blocking: The remaining protein-binding sites on the plates are blocked to prevent non-specific binding.
-
Incubation with Virus: A suspension of the virus of interest is added to the wells and incubated to allow for binding to the coated peptide.
-
Washing: The plates are washed to remove any unbound virus.
-
Detection: The bound virus is detected using a virus-specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of bound virus.
Virus-Peptide Binding RT-qPCR Assay
This method provides a more quantitative measure of virus binding to the peptide.
-
Coating and Blocking: Similar to the ELISA protocol, plates are coated with this compound and blocked.
-
Incubation with Virus: The virus is incubated in the peptide-coated wells.
-
Washing: Unbound virus is washed away.
-
RNA Extraction: The viral RNA from the bound viruses is extracted.
-
RT-qPCR: The extracted RNA is reverse transcribed to cDNA and then quantified using real-time PCR with virus-specific primers and probes. The amount of amplified DNA corresponds to the amount of bound virus.
The following diagram outlines the general workflow for the virus-peptide binding assays.
Caption: General workflows for ELISA and RT-qPCR based binding assays.
Plaque Reduction Assay
This functional assay is used to determine the IC50 of the peptide's antiviral activity.
-
Virus-Peptide Incubation: A known titer of the virus is pre-incubated with serial dilutions of the this compound peptide.
-
Infection: Confluent monolayers of susceptible host cells are infected with the virus-peptide mixtures.
-
Overlay: After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of progeny virus to neighboring cells, leading to the formation of localized lesions or "plaques".
-
Incubation: The plates are incubated for a period sufficient for plaque formation.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
IC50 Calculation: The concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control is calculated as the IC50 value.
Logical Relationship of this compound's Antiviral Activity
The antiviral efficacy of this compound is contingent on a logical sequence of events, starting with its intrinsic properties and culminating in the inhibition of viral replication. This relationship can be visualized as follows:
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - Research at a Glance - Education Hub - COVID-19 | HKUMed [covid19.med.hku.hk]
The Dual-Action Antiviral Peptide P9R: A Technical Guide to its Efficacy Against Enveloped and Non-Enveloped Viruses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral peptide P9R, a promising broad-spectrum antiviral agent. This compound has demonstrated significant efficacy against a range of both enveloped and non-enveloped viruses by employing a unique dual-action mechanism. This document details the quantitative data on its antiviral activity, comprehensive experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows.
Quantitative Antiviral Activity of this compound
This compound, a derivative of mouse β-defensin-4, exhibits potent antiviral activity against a variety of pH-dependent respiratory viruses. Its efficacy is attributed to an increased net positive charge compared to its parent peptide, P9, which enhances its ability to inhibit endosomal acidification.[1][2][3] The antiviral activity of this compound has been quantified against several enveloped and non-enveloped viruses, with key metrics summarized below.
| Virus Type | Virus | Cell Line | IC50 of this compound (µg/mL) | Viral Titer Reduction | Cytotoxicity (CC50 in µg/mL) |
| Enveloped | SARS-CoV-2 | VeroE6 | 0.9[4] | >100-fold[2] | >300 |
| MERS-CoV | VeroE6 | Not explicitly stated, but significant | >100-fold | >300 | |
| SARS-CoV | VeroE6 | Not explicitly stated, but significant | >100-fold | >300 | |
| Influenza A (H1N1pdm09) | MDCK | Not explicitly stated, but significant | >20-fold | >300 | |
| Influenza A (H7N9) | MDCK | Not explicitly stated, but significant | >20-fold | >300 | |
| Non-Enveloped | Rhinovirus | A549 | Not explicitly stated, but significant | >20-fold | >300 |
Of note, this compound was found to be ineffective against the parainfluenza 3 virus, indicating a degree of specificity in its broad-spectrum activity.
Core Mechanism of Action: A Dual-Pronged Approach
The antiviral activity of this compound is contingent on a dual mechanism: direct binding to the virus and subsequent inhibition of endosomal acidification, a critical step for the release of the viral genome of pH-dependent viruses. This dual requirement was confirmed using control peptides: PA1, which binds to viruses but does not inhibit endosomal acidification, and P9RS, which inhibits endosomal acidification but does not bind to viruses. Neither control peptide exhibited significant antiviral activity on its own.
This compound does not act by directly disrupting the viral envelope or causing hemolysis. Furthermore, it does not impede the initial attachment of the virus to the host cell surface. Instead, its action is precisely targeted to the endosomal pathway following viral entry.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the antiviral activity of this compound.
Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., VeroE6 for Coronaviruses, MDCK for Influenza viruses, A549 for Rhinovirus) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
This compound peptide stock solution.
-
Serum-free cell culture medium.
-
Semi-solid overlay medium (e.g., 1.2% Avicel or 0.6% agarose (B213101) in 2x culture medium).
-
Fixing solution (e.g., 4% formaldehyde).
-
Staining solution (e.g., 0.1% crystal violet).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Virus-Peptide Incubation: Prepare serial dilutions of this compound in serum-free medium. Mix each dilution with a standardized amount of virus (to yield 50-100 plaques per well) and incubate at 37°C for 1 hour. A virus-only control should be prepared in parallel.
-
Infection: Wash the confluent cell monolayers with PBS and inoculate with the virus-peptide mixtures.
-
Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption.
-
Overlay: Carefully remove the inoculum and add the semi-solid overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Fixation and Staining: Remove the overlay and fix the cells with the fixing solution for at least 30 minutes. Discard the fixing solution and stain the cell monolayer with crystal violet for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well.
-
IC50 Calculation: The percentage of plaque reduction is calculated relative to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Endosomal Acidification Inhibition Assay
This assay visualizes and quantifies the effect of this compound on the acidification of endosomes in live cells.
Objective: To confirm that this compound inhibits the normal acidification process of endosomes following viral entry.
Materials:
-
Live cells cultured on glass-bottom dishes (e.g., MDCK).
-
Fluorescently labeled virus (e.g., with a green fluorescent dye).
-
pH-sensitive fluorescent probe (e.g., pHrodo™ Red Dextran).
-
This compound peptide.
-
Live-cell imaging medium.
-
Confocal microscope with environmental control (37°C, 5% CO2).
Procedure:
-
Virus-Peptide Incubation: Incubate the fluorescently labeled virus with this compound (or a control peptide) for 1 hour at 37°C.
-
Cell Treatment: Add the virus-peptide mixture to the cultured cells.
-
Probe Addition: Simultaneously, add the pHrodo™ Red Dextran to the cell medium. This probe is non-fluorescent at neutral pH but becomes fluorescent in acidic environments.
-
Live-Cell Imaging: Immediately place the dish on the confocal microscope stage and acquire images over time.
-
Analysis: Observe the colocalization of the green fluorescent virus particles with red fluorescent puncta (acidified endosomes). In the presence of this compound, a significant reduction in the red fluorescence associated with the viral particles is expected, compared to the control.
Virus Binding Assay (ELISA-RT-qPCR)
This assay quantifies the direct binding of this compound to viral particles.
Objective: To demonstrate and quantify the physical interaction between this compound and different viruses.
Materials:
-
96-well high-binding ELISA plates.
-
This compound and control peptides (e.g., P9RS).
-
Virus stocks.
-
Bovine Serum Albumin (BSA) for blocking.
-
PBS and wash buffers (e.g., PBS with 0.05% Tween-20).
-
RNA extraction kit.
-
Reverse transcription and quantitative PCR (RT-qPCR) reagents and instrument.
-
Primers and probes specific to the viral genome.
Procedure:
-
Plate Coating: Coat the wells of the ELISA plate with this compound or control peptides and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a BSA solution for 1-2 hours at room temperature.
-
Virus Binding: Add a known quantity of virus to the coated and blocked wells and incubate for 1-2 hours at 37°C.
-
Washing: Thoroughly wash the wells to remove any unbound virus.
-
RNA Extraction: Extract the viral RNA from the bound virus particles directly from the wells.
-
RT-qPCR: Perform RT-qPCR on the extracted RNA to quantify the amount of viral genome captured by the peptides.
-
Analysis: Compare the amount of viral RNA detected in the this compound-coated wells to that in the control peptide wells and wells with no peptide.
Conclusion
The peptide this compound represents a significant advancement in the development of broad-spectrum antivirals. Its dual-action mechanism, targeting both the virus directly and a crucial host-dependent step in viral replication, makes it a robust candidate for combating a wide array of pH-dependent enveloped and non-enveloped viruses. The detailed methodologies provided in this guide serve as a resource for researchers to further investigate and build upon the promising findings associated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses [mdpi.com]
- 3. Frontiers | Host proteases: key regulators in viral infection and therapeutic targeting [frontiersin.org]
- 4. Frontiers | Peptide-based inhibitors hold great promise as the broad-spectrum agents against coronavirus [frontiersin.org]
Methodological & Application
Application Notes and Protocols for P9R in In Vitro Antiviral Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: P9R is a synthetic, defensin-like peptide with potent, broad-spectrum antiviral activity against a range of pH-dependent viruses.[1][2] It is an analog of P9, a peptide derived from mouse β-defensin-4, modified to have a higher net positive charge, which significantly enhances its antiviral efficacy.[1][3] this compound's mechanism of action is dual-functional, targeting both the virus particle and a host cell pathway, making it a promising candidate for antiviral research and development.[1][4] It has demonstrated effectiveness against several respiratory viruses, including influenza viruses, multiple coronaviruses (SARS-CoV, MERS-CoV, and SARS-CoV-2), and rhinoviruses.[1]
Mechanism of Action
This compound exerts its antiviral effect through a two-pronged mechanism that is essential for its activity:
-
Direct Viral Binding: The positively charged this compound peptide directly binds to the surface of negatively charged virus particles.[1] This binding is a prerequisite for its antiviral function. Studies have shown that analogs of this compound that cannot bind to viruses, even if they possess a high positive charge, fail to inhibit viral replication.[1][4]
-
Inhibition of Endosomal Acidification: After binding to the virus, the this compound-virus complex enters the host cell via endocytosis. Many viruses, particularly enveloped ones, rely on the acidification of the endosome (a drop in pH) to trigger conformational changes in their surface proteins, leading to fusion with the endosomal membrane and release of the viral genome into the cytoplasm. This compound, being an alkaline peptide, effectively blocks this acidification process.[1][5] By preventing the necessary pH drop, this compound traps the virus within the endosome, inhibiting its uncoating and subsequent replication.[5][6]
This dual-action mechanism—requiring both virus binding and inhibition of a host pathway—is critical for its broad-spectrum activity against viruses that utilize the endosomal entry route.[1]
Caption: this compound's dual mechanism of action against pH-dependent viruses.
Data Presentation
Table 1: Antiviral Activity of this compound Against Various Respiratory Viruses
| Virus | Cell Line | Assay Type | IC50 (μg/mL) | Reference |
| SARS-CoV-2 | Vero-E6 | Plaque Reduction | ~2.5 | [1] |
| MERS-CoV | Vero-E6 | Plaque Reduction | ~5.0 | [1] |
| SARS-CoV | Vero-E6 | Plaque Reduction | ~5.0 | [1] |
| Influenza A(H1N1)pdm09 | MDCK | Plaque Reduction | ~12.5 | [1] |
| Influenza A(H7N9) | MDCK | Plaque Reduction | ~12.5 | [1] |
| Rhinovirus | A549 | Plaque Reduction | ~12.5 | [1] |
IC50 (Inhibitory Concentration 50%) is the concentration of this compound required to inhibit viral plaque formation by 50%.
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay Type | CC50 (μg/mL) | Reference |
| MDCK (Canine Kidney) | MTT | >300 | [1] |
| Vero-E6 (Monkey Kidney) | MTT | >300 | [1] |
| A549 (Human Lung) | MTT | >300 | [1] |
CC50 (Cytotoxic Concentration 50%) is the concentration of this compound that causes a 50% reduction in cell viability. The high CC50 values indicate low cytotoxicity of the peptide.
Experimental Protocols
Protocol for Determining Antiviral Activity: Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds. It measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound.
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile water or PBS)
-
Target virus stock with a known titer (PFU/mL)
-
Appropriate host cell line (e.g., Vero-E6 for coronaviruses, MDCK for influenza)
-
Cell culture medium (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS)
-
Virus growth medium (culture medium with low serum, e.g., 2% FBS, and supplements like TPCK-trypsin for influenza)
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose (B213101) or methylcellulose)
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
6-well or 12-well cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer (95-100%) on the day of infection. Incubate for 24-48 hours at 37°C with 5% CO₂.
-
Peptide-Virus Incubation: Prepare serial dilutions of the this compound peptide in virus growth medium. Mix each dilution with an equal volume of virus stock (diluted to yield 50-100 plaques per well). Incubate this mixture for 1 hour at 37°C to allow this compound to bind to the virus particles.[1] A virus-only control (mixed with medium instead of peptide) must be included.
-
Cell Infection: Wash the confluent cell monolayers twice with sterile PBS. Inoculate the cells with 200 µL (for 12-well plates) of the this compound-virus mixture.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Overlay Application: Remove the inoculum from the wells. Add 2 mL of overlay medium to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, ensuring that discrete plaques are formed.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until visible plaques are formed. The incubation time is virus-dependent.
-
Plaque Visualization:
-
Fix the cells by adding 1 mL of 10% formaldehyde (B43269) and incubating for at least 1 hour.
-
Carefully remove the overlay medium and formaldehyde.
-
Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated as: [1 - (Plaques in treated well / Plaques in virus control well)] x 100. The IC50 value is determined by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - Research at a Glance - Education Hub - COVID-19 | HKUMed [covid19.med.hku.hk]
- 5. Antiviral peptides against Coronaviridae family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
P9R Peptide: Application Notes and Protocols for Viral Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P9R peptide, a synthetic derivative of mouse β-defensin-4, has demonstrated broad-spectrum antiviral activity against a range of pH-dependent respiratory viruses.[1][2] Its dual mechanism of action, involving direct binding to viral particles and inhibition of host cell endosomal acidification, makes it a promising candidate for antiviral therapeutic development.[1][3][4] This document provides detailed application notes and a comprehensive protocol for evaluating the antiviral efficacy of the this compound peptide using a plaque reduction assay.
Introduction
This compound is a positively charged peptide engineered to enhance the antiviral properties of its parent peptide, P9.[1][5] The increased positive charge of this compound contributes to its potent inhibition of viral replication by preventing the acidification of endosomes, a critical step for the release of the genome of many viruses into the host cell cytoplasm.[1][3][4] Viruses that are susceptible to this compound's activity include important human pathogens such as influenza A viruses, coronaviruses (including SARS-CoV-2, MERS-CoV, and SARS-CoV), and rhinoviruses.[1][2][3] The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
Mechanism of Action
The antiviral mechanism of this compound is a two-pronged approach:
-
Viral Binding: The positively charged this compound peptide directly binds to the negatively charged surfaces of various viral particles.[1] This interaction is a prerequisite for its antiviral activity. A control peptide with a similar positive charge but altered sequence (P9RS) that could not bind to viruses failed to inhibit viral replication.[1][3]
-
Inhibition of Endosomal Acidification: Following binding, the this compound peptide is internalized with the virus into the host cell's endosomes. Inside the endosome, the peptide's alkaline nature buffers the endosomal lumen, preventing the drop in pH that is necessary for the fusion of the viral envelope with the endosomal membrane and subsequent release of the viral genome.[1][3][4][6] A control peptide (PA1) that could bind to viruses but lacked the strong positive charge to inhibit endosomal acidification also showed no antiviral activity.[1][3]
This dual-action mechanism is effective against a variety of pH-dependent viruses and presents a low risk for the development of viral resistance.[3]
Figure 1: this compound peptide mechanism of action.
Data Presentation
The antiviral activity of the this compound peptide has been quantified against several viruses using plaque reduction assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound Peptide
| Virus | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| SARS-CoV-2 | Vero-E6 | 0.9 | 0.264 |
| MERS-CoV | Vero-E6 | ~1.5 | - |
| SARS-CoV | Vero-E6 | ~1.8 | - |
| Influenza A (H1N1) | MDCK | ~1.0 | 0.36 |
| Influenza A (H7N9) | MDCK | ~1.2 | - |
| Rhinovirus | RD | ~2.0 | - |
IC50 (50% inhibitory concentration) is the concentration of the peptide that reduces the number of viral plaques by 50%. Data compiled from multiple sources.[1][5][7]
Table 2: Cytotoxicity of this compound Peptide
| Cell Line | CC50 (µg/mL) |
| MDCK | >300 |
| Vero-E6 | >300 |
| A549 | >300 |
CC50 (50% cytotoxic concentration) is the concentration of the peptide that results in 50% cell death.[1]
Experimental Protocols
This compound Peptide Plaque Reduction Assay Protocol
This protocol details the steps to determine the antiviral activity of the this compound peptide against a susceptible virus (e.g., Influenza A H1N1 or SARS-CoV-2).
Materials:
-
This compound peptide (lyophilized)
-
Appropriate host cell line (e.g., MDCK for influenza, Vero-E6 for coronaviruses)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
Virus stock of known titer (PFU/mL)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA) as a control
-
Trypsin-EDTA
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Sterile multi-well cell culture plates (e.g., 24-well plates)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
Day 1: Cell Seeding
-
Culture and expand the host cells in appropriate cell culture flasks.
-
On the day before the assay, detach the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 24-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10⁵ cells/well).[8]
-
Incubate the plates overnight in a CO₂ incubator.
Day 2: Virus Infection and Peptide Treatment
-
Prepare Peptide Dilutions: Prepare a series of dilutions of the this compound peptide in serum-free medium. Also, prepare a solution of BSA to serve as a negative control.
-
Prepare Virus Inoculum: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 Plaque-Forming Units (PFU) per well).
-
Peptide-Virus Pre-incubation: In separate tubes, mix equal volumes of the diluted virus and each dilution of the this compound peptide or BSA control.
-
Incubate the peptide-virus mixtures at 37°C for 1 hour to allow the peptide to bind to the virus.[1]
-
Cell Infection:
-
Aspirate the culture medium from the confluent cell monolayers.
-
Wash the monolayers once with sterile PBS.
-
Add the peptide-virus mixtures to the respective wells (e.g., 200 µL per well). Include a virus-only control (virus mixed with medium) and a cell-only control (medium only).
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[8]
-
Day 2 onwards: Overlay and Incubation
-
Overlay Application:
-
Carefully aspirate the inoculum from each well.
-
Gently add 1 mL of the semi-solid overlay medium to each well. The overlay should be at a temperature that does not harm the cells (around 40-42°C for agarose overlays).[8]
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
Final Day: Fixation, Staining, and Plaque Counting
-
Fixation: After the incubation period, fix the cells by adding a fixing solution (e.g., 10% formalin) to each well and incubating for at least 30 minutes.[8]
-
Staining:
-
Carefully remove the overlay and the fixing solution.
-
Stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.[8]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.
Data Analysis:
-
Calculate the percentage of plaque reduction for each peptide concentration compared to the virus control (treated with BSA).
-
Plot the percentage of plaque reduction against the peptide concentration and determine the IC50 value using a suitable curve-fitting software.
Figure 2: this compound plaque reduction assay workflow.
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - Research at a Glance - Education Hub - COVID-19 | HKUMed [covid19.med.hku.hk]
- 4. Antiviral peptides against Coronaviridae family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral and antibacterial peptides: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Antiviral Peptides and Rational Biodesign Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for P9R Cytotoxicity Testing using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
P9R is a positively charged, defensin-like peptide with broad-spectrum antiviral activity.[1][2] Its primary mechanism of action involves binding to viral particles and inhibiting virus-host endosomal acidification, a critical step for the replication of numerous pH-dependent viruses.[1][2][3] As with any therapeutic candidate, evaluating the cytotoxic potential of this compound is a crucial step in its preclinical assessment.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[4][5] The assay quantifies the metabolic activity of living cells by measuring the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[4][5][6] The intensity of the resulting color is directly proportional to the number of viable cells.
These application notes provide a detailed protocol for determining the cytotoxicity of the this compound peptide in relevant cell lines using the MTT assay.
This compound Mechanism of Action and Cytotoxicity Profile
This compound's antiviral efficacy is attributed to its high net positive charge, which facilitates binding to viruses and subsequent interference with the endosomal acidification process required for viral entry and uncoating.[1] Studies have shown that this compound has a favorable cytotoxicity profile, with a 50% cytotoxic concentration (CC50) greater than 300 µg/ml in Madin-Darby Canine Kidney (MDCK), Vero E6 (African green monkey kidney), and A549 (human lung carcinoma) cells.[1] This indicates a high therapeutic index, suggesting that this compound is significantly more toxic to viruses than to host cells.
While this compound's primary interaction is with viral particles and the endosomal pathway, some antimicrobial peptides (AMPs) have been shown to interact with host cell membranes and signaling pathways, potentially leading to cytotoxicity. These interactions can sometimes involve the modulation of pathways such as PI3K/AKT/mTOR or the induction of apoptosis. However, the low cytotoxicity of this compound suggests it does not significantly engage such cytotoxic pathways at therapeutic concentrations.
Data Presentation
Quantitative data from the this compound cytotoxicity MTT assay should be summarized to determine the CC50 value. The results can be presented in a tabular format as shown below.
| This compound Concentration (µg/ml) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Cell Control) | 1.254 | 0.089 | 100.0 |
| 10 | 1.248 | 0.076 | 99.5 |
| 50 | 1.231 | 0.091 | 98.2 |
| 100 | 1.205 | 0.085 | 96.1 |
| 200 | 1.159 | 0.079 | 92.4 |
| 300 | 1.112 | 0.082 | 88.7 |
| 400 | 1.056 | 0.071 | 84.2 |
| 500 | 0.988 | 0.068 | 78.8 |
Note: The data presented above is for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound peptide (lyophilized)
-
Sterile deionized water or phosphate-buffered saline (PBS) for peptide dissolution
-
Cell lines: MDCK, Vero E6, or A549 cells
-
Complete cell culture medium (e.g., MEM or DMEM with 10% Fetal Bovine Serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Detailed MTT Assay Protocol for this compound Cytotoxicity
-
Cell Seeding:
-
Harvest and count the desired cells (MDCK, Vero E6, or A549).
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µl of complete culture medium.[1]
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.
-
-
This compound Peptide Preparation and Treatment:
-
Prepare a stock solution of this compound peptide by dissolving it in sterile deionized water or PBS.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 300, 400, 500 µg/ml).
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µl of the various this compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank control and wells with cells treated with medium containing no this compound as a negative control (100% viability).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization:
-
After the 4-hour incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µl of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the CC50 value (the concentration of this compound that reduces cell viability by 50%).
-
Visualizations
Caption: this compound's antiviral mechanism of action.
Caption: Experimental workflow for the MTT assay.
Caption: Potential cytotoxic signaling pathways modulated by some AMPs.
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - Research at a Glance - Education Hub - COVID-19 | HKUMed [covid19.med.hku.hk]
- 3. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of P9R in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
P9R is a potent, broad-spectrum antiviral peptide derived from mouse β-defensin-4. It exhibits a dual mechanism of action, targeting both the virus and the host cell. This compound is a positively charged peptide that first binds to the viral surface and subsequently inhibits the acidification of the endosome. This inhibition prevents the pH-dependent release of the viral genome into the cytoplasm, a critical step for the replication of many enveloped and non-enveloped viruses. In vivo studies in mouse models have demonstrated the therapeutic efficacy of this compound against respiratory viruses, including influenza A virus (A(H1N1)pdm09). These notes provide a comprehensive overview of the in vivo administration of this compound in mice, including detailed protocols and experimental data.
Mechanism of Action: Dual Antiviral Strategy
The antiviral activity of this compound is contingent on two key functions:
-
Viral Binding: The positively charged amino acid residues in this compound facilitate its binding to the negatively charged components of the viral envelope or capsid. This interaction is a prerequisite for its antiviral effect.
-
Inhibition of Endosomal Acidification: After being co-internalized with the virus into an endosome, this compound prevents the necessary drop in pH within this vesicle. This action blocks the conformational changes in viral proteins that are required for the fusion of the viral and endosomal membranes, thus trapping the virus within the endosome and preventing infection.[1][2][3]
The importance of this dual mechanism has been demonstrated through the use of peptide analogs. A peptide that can bind to the virus but cannot inhibit endosomal acidification (PA1) and a peptide that can inhibit endosomal acidification but cannot bind to the virus (P9RS) are both significantly less effective than this compound in vivo.[1][2]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound antiviral activity.
In Vivo Efficacy in a Mouse Model of Influenza A (H1N1) Infection
The therapeutic potential of this compound has been evaluated in a lethal challenge model of influenza A (A(H1N1)pdm09) virus in mice. The primary route of administration in these studies was intranasal, delivering the peptide directly to the site of infection.
Quantitative Data Summary
| Treatment Group | Dosage (per dose) | Survival Rate (%) | Reference(s) |
| This compound | 50 µg | 70 | [1][4] |
| This compound | 25 µg | 70 | [1] |
| This compound | 12.5 µg | 60 | [1] |
| Zanamivir (positive control) | 50 µg | 80 | [1][4] |
| P9 (parent peptide) | 50 µg | 50 | [1] |
| PA1 (binding only) | 50 µg | 0 | [1] |
| PBS (vehicle control) | - | 0 | [1][4] |
In addition to improved survival, this compound-treated mice exhibited significantly less body weight loss and lower viral loads in their lungs compared to the PBS-treated control group.[1][2]
Experimental Protocols
Experimental Workflow for In Vivo Antiviral Efficacy Study
Caption: Workflow for this compound in vivo antiviral efficacy testing.
Protocol 1: Preparation of this compound for In Vivo Administration
-
Peptide Reconstitution:
-
Lyophilized this compound peptide should be reconstituted in a sterile, endotoxin-free vehicle suitable for in vivo use, such as phosphate-buffered saline (PBS) or sterile saline.
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking or vortexing to prevent peptide aggregation.
-
-
Concentration Adjustment:
-
Prepare stock solutions of this compound at a concentration that allows for the desired dosage to be administered in a small volume (e.g., 25-50 µL for intranasal administration in mice).
-
For example, to administer a 50 µg dose in 50 µL, a stock solution of 1 mg/mL is required.
-
-
Sterility:
-
All solutions for in vivo administration must be sterile. If the peptide is not sourced as sterile, the final solution should be filtered through a 0.22 µm sterile filter.
-
-
Storage:
-
Store reconstituted peptide solutions at -20°C or -80°C for long-term storage. For immediate use, solutions can be kept on ice. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Intranasal Administration of this compound in Anesthetized Mice
This protocol is adapted from standard procedures for intranasal inoculation in mice.[1][5]
Materials:
-
This compound solution at the desired concentration
-
Anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane)
-
Micropipette and sterile pipette tips
-
Mouse restrainer (optional, for induction of anesthesia)
Procedure:
-
Animal Anesthesia:
-
Anesthetize the mouse using an approved institutional protocol. For example, an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 87.5 mg/kg ketamine and 12.5 mg/kg xylazine).[1]
-
Confirm a deep plane of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).
-
-
Positioning:
-
Hold the anesthetized mouse in a supine position or by its ears, ensuring the head is tilted back slightly to facilitate the administration of the solution into the nares.[5]
-
-
Administration:
-
Using a micropipette, slowly dispense the desired volume of this compound solution (typically 25-50 µL total) onto the nares.
-
Administer the solution dropwise, alternating between nostrils (e.g., 12.5-25 µL per nostril), allowing the mouse to inhale the liquid between drops.[5] This minimizes the risk of fluid entering the lungs too rapidly.
-
-
Recovery:
-
Maintain the mouse in a head-up position for a few minutes after administration to ensure the solution is fully inhaled and to prevent leakage.[5]
-
Place the mouse in a clean, warm cage and monitor it until it has fully recovered from anesthesia.
-
Protocol 3: Intravenous (IV) Tail Vein Injection in Mice (General Protocol)
While intranasal administration is the documented route for this compound in antiviral studies, other systemic routes may be relevant for different applications. This is a general protocol for IV injection.
Materials:
-
Sterile this compound solution
-
Sterile syringes (0.3-1.0 mL) with 27-30 G needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) wipes
Procedure:
-
Preparation:
-
Warm the this compound solution to room temperature.
-
Load the syringe with the calculated volume of this compound solution and remove any air bubbles.
-
-
Animal Preparation:
-
Place the mouse in a restrainer.
-
Warm the mouse's tail with a heat lamp or warming pad for a few minutes to induce vasodilation, making the veins more visible.
-
Disinfect the tail with a 70% ethanol wipe.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle (approximately 10-15 degrees).
-
Slowly inject the solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Concluding Remarks
The peptide this compound has demonstrated significant in vivo efficacy as an antiviral agent in mouse models of respiratory infection. Its dual mechanism of action, involving both viral binding and inhibition of endosomal acidification, makes it a promising therapeutic candidate. The protocols provided herein offer a framework for the in vivo evaluation of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. scge.mcw.edu [scge.mcw.edu]
- 2. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the antimicrobial activity of RP9 peptide through theoretical and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
Assessing the Preclinical Efficacy of P9R: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical efficacy of the antiviral peptide P9R in animal models of respiratory viral infections. The data presented is collated from key studies and is intended to guide researchers in the design and execution of similar in vivo experiments. Detailed protocols and quantitative data are provided to facilitate the replication and extension of these findings.
Introduction to this compound
This compound is a broad-spectrum antiviral peptide derived from mouse β-defensin-4.[1] It is a modified version of the peptide P9, with an increased net positive charge that enhances its antiviral activity.[1] this compound has demonstrated potent in vitro activity against a range of enveloped and non-enveloped respiratory viruses, including influenza A virus, SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][2] Its mechanism of action involves a dual approach: direct binding to the virus and inhibition of endosomal acidification, a critical step for the replication of many viruses.[1]
This compound Efficacy in an Influenza A Virus Mouse Model
A pivotal study demonstrated the in vivo therapeutic efficacy of this compound in a lethal challenge model of influenza A(H1N1)pdm09 virus in mice.
Quantitative Data Summary
The following tables summarize the key efficacy endpoints from the influenza A virus mouse model study.
Table 1: Survival Rate of A(H1N1)pdm09-Infected Mice
| Treatment Group | Dose (per mouse) | Number of Animals (n) | Survival Rate (%) |
| PBS (Control) | - | 10 | 0 |
| This compound | 50 µg | 10 | 70 |
| P9 | 50 µg | 10 | 50 |
| Zanamivir (Control) | 50 µg | 10 | 80 |
| PA1 (Control) | 50 µg | 10 | 0 |
Table 2: Body Weight Change in A(H1N1)pdm09-Infected Mice
| Treatment Group | Day 4 Post-Infection (Mean % Change ± SD) | Day 6 Post-Infection (Mean % Change ± SD) |
| PBS (Control) | ~ -25% | ~ -30% |
| This compound (50 µg) | ~ -10% | ~ -15% |
| Zanamivir (50 µg) | ~ -5% | ~ -10% |
Table 3: Lung Viral Titer in A(H1N1)pdm09-Infected Mice at Day 3 Post-Infection
| Treatment Group | Mean Viral Titer (log10 PFU/g) ± SD |
| PBS (Control) | ~ 6.5 |
| This compound (50 µg) | ~ 4.5 |
| Zanamivir (50 µg) | ~ 4.0 |
Experimental Protocol: Influenza A(H1N1)pdm09 Mouse Model
This protocol details the methodology used to assess the in vivo efficacy of this compound against influenza A virus infection in mice.
1. Animal Model:
-
Species: BALB/c mice
-
Age: 6-8 weeks
-
Sex: Female
2. Virus:
-
Strain: Influenza A/California/04/2009 (H1N1)pdm09
-
Challenge Dose: 5 x LD50 (Lethal Dose, 50%)
-
Route of Infection: Intranasal
3. Treatment:
-
Test Article: this compound peptide
-
Vehicle: Phosphate-buffered saline (PBS)
-
Positive Control: Zanamivir
-
Negative Controls: PBS, PA1 peptide
-
Dose: 50 µg of this compound per mouse
-
Route of Administration: Intranasal
-
Dosing Schedule: First dose administered 6 hours post-infection, followed by two additional doses over the next 24 hours.
4. Endpoints:
-
Survival: Monitored daily for 14 days post-infection.
-
Body Weight: Measured daily for 14 days post-infection.
-
Lung Viral Titer: A subset of mice from each group was euthanized at day 3 post-infection, and lung tissues were collected to determine viral loads by plaque assay.
This compound Efficacy in a SARS-CoV-2 Hamster Model
While the primary in vivo data for this compound comes from the influenza mouse model, studies on related peptides and in vitro data strongly suggest its potential efficacy against SARS-CoV-2. A modified, eight-branched version of this compound, named 8this compound, has been shown to significantly reduce viral loads in a hamster model of SARS-CoV-2 infection. The mechanism of action, which involves inhibiting endosomal acidification, is relevant for SARS-CoV-2 entry into host cells.
Note: Detailed quantitative data and a specific protocol for the original this compound peptide in a hamster model are not available in the cited literature. The following protocol is based on the study of the related 8this compound peptide and general protocols for SARS-CoV-2 hamster models.
Experimental Protocol: SARS-CoV-2 Golden Syrian Hamster Model (Adapted for this compound)
This adapted protocol provides a framework for evaluating the efficacy of this compound against SARS-CoV-2 in a hamster model.
1. Animal Model:
-
Species: Golden Syrian hamsters
-
Age: 6-8 weeks
-
Sex: Male
2. Virus:
-
Strain: SARS-CoV-2 (e.g., ancestral strain or variants of concern)
-
Challenge Dose: Typically 10^4 to 10^5 TCID50 (Tissue Culture Infectious Dose, 50%)
-
Route of Infection: Intranasal
3. Treatment:
-
Test Article: this compound peptide
-
Vehicle: PBS or other suitable buffer
-
Positive Control: A known antiviral agent for SARS-CoV-2 (e.g., Remdesivir)
-
Dosing Schedule: Prophylactic (pre-infection) and/or therapeutic (post-infection) regimens should be explored. For a therapeutic regimen, treatment could be initiated shortly after infection and continued for several days.
-
Route of Administration: Intranasal is the most relevant route for a respiratory infection.
4. Endpoints:
-
Body Weight: Monitored daily.
-
Clinical Signs: Daily observation for signs of disease (e.g., lethargy, ruffled fur).
-
Viral Load:
-
Oral/Nasal Swabs: Collection at various time points to measure viral shedding via RT-qPCR.
-
Lung Tissue: Collection at the end of the study to determine viral titers (TCID50 or plaque assay) and viral RNA levels (RT-qPCR).
-
-
Histopathology: Examination of lung tissue for signs of inflammation and damage.
Visualizations
This compound Mechanism of Action
The following diagram illustrates the dual mechanism of action of the this compound peptide.
Caption: Dual antiviral mechanism of this compound peptide.
Experimental Workflow for In Vivo Efficacy Assessment
The diagram below outlines the general workflow for assessing the efficacy of this compound in an animal model of respiratory virus infection.
Caption: General workflow for in vivo this compound efficacy studies.
References
P9R: A Dual-Action Peptide for Interrogating Viral Entry Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
P9R is a potent, broad-spectrum antiviral peptide derived from mouse β-defensin-4.[1] It exhibits robust inhibitory activity against a range of pH-dependent viruses, including enveloped viruses like influenza A virus, SARS-CoV-2, MERS-CoV, and SARS-CoV, as well as non-enveloped viruses such as rhinovirus.[1][2] The unique dual-action mechanism of this compound, targeting both the virus and the host cell, makes it a valuable tool for studying the intricacies of viral entry and a promising candidate for antiviral therapeutic development.[1][3]
The antiviral efficacy of this compound is contingent on two critical functions: direct binding to the viral particle and subsequent inhibition of endosomal acidification. This dual functionality ensures that this compound selectively targets virus-containing endosomes, leading to a potent and specific antiviral effect with a low propensity for inducing viral resistance.
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying viral entry.
Mechanism of Action
This compound is a positively charged peptide that operates through a two-step mechanism to block viral entry into host cells.
-
Viral Binding: this compound directly binds to the surface of viral particles. This interaction is a prerequisite for its antiviral activity. Control peptides that are unable to bind to viruses, even if they can inhibit endosomal acidification, fail to prevent viral replication. The broad-spectrum binding of this compound to different viruses is attributed to its flexible structure and positive charge, which likely facilitates interaction with negatively charged viral surface components.
-
Inhibition of Endosomal Acidification: Following binding, the this compound-virus complex is internalized by the host cell through endocytosis. Many viruses rely on the acidic environment of the endosome to trigger conformational changes in their surface proteins, facilitating fusion with the endosomal membrane and release of the viral genome into the cytoplasm. This compound, being an alkaline peptide, effectively neutralizes the acidic pH of the endosome, thereby preventing this crucial step in the viral life cycle. This inhibition of endosomal acidification halts the viral entry process and prevents infection.
The dual-targeting nature of this compound, engaging both the virus and a host cell process, is key to its potent antiviral activity.
Data Presentation
In Vitro Antiviral Activity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) of this compound against various respiratory viruses.
| Virus | Cell Line | IC50 (µg/mL) | Reference |
| SARS-CoV-2 | Vero E6 | 0.9 | |
| MERS-CoV | Vero E6 | ~1.0 | |
| SARS-CoV | Vero E6 | ~1.5 | |
| A(H1N1)pdm09 | MDCK | ~2.0 | |
| A(H7N9) | MDCK | ~2.5 | |
| Rhinovirus | A549 | ~2.5 |
Cytotoxicity of this compound
The 50% cytotoxic concentration (CC50) of this compound has been evaluated in various cell lines to determine its therapeutic window.
| Cell Line | CC50 (µg/mL) | Reference |
| MDCK | >300 | |
| Vero E6 | >300 | |
| A549 | >300 |
In Vivo Efficacy of this compound
The protective effect of this compound has been demonstrated in a lethal challenge mouse model of influenza A(H1N1)pdm09 infection.
| Treatment Group | Dosage | Survival Rate | Reference |
| This compound | 50 µ g/dose | 70% | |
| Zanamivir (control) | 50 µ g/dose | 80% | |
| PBS (control) | - | 0% |
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This protocol determines the concentration of this compound required to inhibit viral plaque formation in a cell monolayer.
Materials:
-
Confluent cell monolayers (e.g., Vero E6 for coronaviruses, MDCK for influenza) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
This compound peptide stock solution.
-
Serum-free cell culture medium.
-
Agarose (B213101) overlay medium (e.g., 2x MEM with 2% agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare serial dilutions of this compound in serum-free medium.
-
In separate tubes, mix each this compound dilution with an equal volume of virus suspension containing approximately 100-200 plaque-forming units (PFU).
-
Incubate the virus-peptide mixtures at 37°C for 1 hour.
-
Wash the cell monolayers twice with PBS.
-
Inoculate the cells with the virus-peptide mixtures and incubate for 1 hour at 37°C, rocking gently every 15 minutes.
-
Remove the inoculum and gently overlay the cells with the agarose overlay medium.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days).
-
Fix the cells with 10% formaldehyde (B43269) for at least 4 hours.
-
Carefully remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. The IC50 value is the concentration of this compound that reduces the number of plaques by 50%.
Virus-Peptide Binding ELISA
This protocol assesses the direct binding of this compound to viral particles.
Materials:
-
High-binding 96-well ELISA plates.
-
This compound peptide and control peptides (e.g., P9RS).
-
Purified virus preparation.
-
Primary antibody against a viral protein.
-
HRP-conjugated secondary antibody.
-
TMB substrate solution.
-
Stop solution (e.g., 1 M H2SO4).
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer).
Procedure:
-
Coat the wells of the ELISA plate with this compound or control peptides (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the purified virus preparation to the wells and incubate for 1-2 hours at 37°C.
-
Wash the wells three times with wash buffer to remove unbound virus.
-
Add the primary antibody diluted in blocking buffer and incubate for 1 hour at 37°C.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at 37°C.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader. Increased absorbance indicates binding of the virus to the peptide.
Inhibition of Endosomal Acidification Assay
This protocol visualizes the effect of this compound on the acidification of endosomes using a pH-sensitive fluorescent probe like LysoTracker.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
This compound peptide.
-
LysoTracker Red DND-99 (or other suitable pH indicator).
-
Live-cell imaging medium.
-
Confocal microscope.
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration in live-cell imaging medium for 1-2 hours.
-
During the last 30-60 minutes of this compound treatment, add LysoTracker Red to the medium at the manufacturer's recommended concentration.
-
Wash the cells with pre-warmed live-cell imaging medium to remove excess probe and peptide.
-
Immediately visualize the cells using a confocal microscope.
-
Acquire images of the LysoTracker fluorescence. A decrease in the intensity of the LysoTracker signal in this compound-treated cells compared to untreated controls indicates inhibition of endosomal acidification.
Visualizations
Caption: Mechanism of this compound-mediated inhibition of viral entry.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical relationship of this compound's dual functions.
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting Endosomal Acidification with P9R Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the P9R peptide to inhibit endosomal acidification, a critical process for the entry of many pH-dependent viruses and the intracellular trafficking of various molecules. The provided protocols and data will enable researchers to effectively apply this compound in their experimental settings.
Introduction
Endosomal acidification is a fundamental cellular process mediated by vacuolar-type H+-ATPase (V-ATPase) proton pumps, which progressively lower the pH of endosomes as they mature. This acidic environment is crucial for various cellular functions, including receptor-ligand dissociation, enzyme activation, and, notably, the entry and replication of numerous viruses that rely on a low pH trigger for fusion and release of their genetic material into the cytoplasm.
This compound is a synthetic, positively charged peptide derived from mouse β-defensin-4. Its mechanism of action involves a dual-pronged approach: it first binds directly to viral particles and is subsequently internalized with the virus into the endosome.[1][2] Once inside the endosome, the high positive charge of this compound is thought to buffer the endosomal lumen, preventing the V-ATPase from effectively lowering the pH.[1] This inhibition of acidification blocks the pH-dependent conformational changes required for viral fusion, thereby trapping the virus within the endosome and preventing infection.[3][4]
Data Presentation
The antiviral activity of this compound has been quantified against a range of respiratory viruses, and its cytotoxicity has been assessed in various cell lines. The following tables summarize these key quantitative data points.
Table 1: Inhibitory Concentration (IC50) of this compound Against Various Respiratory Viruses
| Virus | Cell Line | IC50 (µg/mL) | Reference |
| SARS-CoV-2 | Vero E6 | 0.9 | |
| MERS-CoV | Vero E6 | 2.2 | |
| SARS-CoV | Vero E6 | 4.2 | |
| Influenza A (H1N1) | MDCK | ~2.0 | |
| Influenza A (H7N9) | MDCK | ~2.5 | |
| Rhinovirus | A549 | ~3.0 |
Table 2: 50% Cytotoxic Concentration (CC50) of this compound in Different Cell Lines
| Cell Line | CC50 (µg/mL) | Reference |
| MDCK | >300 | |
| Vero E6 | >300 | |
| A549 | >300 |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Endosomal Acidification using this compound and Confocal Microscopy
This protocol describes how to visualize and quantify the inhibition of endosomal acidification by this compound in live cells using the pH-sensitive fluorescent probe pHrodo™ Red dextran (B179266).
Materials:
-
This compound peptide
-
pHrodo™ Red dextran (e.g., Thermo Fisher Scientific)
-
Mammalian cell line (e.g., MDCK, A549, or Vero E6)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA) as a control
-
Confocal microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed the chosen cell line onto glass-bottom dishes suitable for confocal microscopy and culture until they reach 70-80% confluency.
-
Peptide Treatment:
-
Prepare a working solution of this compound in complete culture medium at the desired concentration (e.g., 25 µg/mL).
-
Prepare a control solution of BSA at the same concentration.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the this compound or BSA solution to the cells and incubate for 1 hour at 37°C.
-
-
pHrodo™ Red Dextran Loading:
-
Prepare a working solution of pHrodo™ Red dextran in complete culture medium (e.g., 10-20 µg/mL).
-
Add the pHrodo™ Red dextran solution to the peptide-treated cells.
-
Incubate for 30 minutes at 37°C to allow for endocytosis.
-
-
Imaging:
-
Wash the cells twice with pre-warmed PBS to remove extracellular dextran.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Immediately image the cells using a confocal microscope.
-
Microscopy Settings (Example for pHrodo™ Red):
-
Excitation: ~560 nm
-
Emission: ~585 nm
-
-
Acquire images from multiple fields for each condition (this compound-treated and BSA control). Acidic endosomes will appear as bright red fluorescent puncta. A reduction in the intensity and number of these puncta in this compound-treated cells indicates inhibition of endosomal acidification.
-
Protocol 2: Quantitative Analysis of Endosomal pH by Flow Cytometry
This protocol provides a method to quantify the effect of this compound on endosomal pH on a single-cell level using flow cytometry. This method utilizes a pH-sensitive dye (e.g., FITC-dextran or Oregon Green-dextran) and a pH-insensitive reference dye (e.g., Alexa Fluor 647-dextran).
Materials:
-
This compound peptide
-
pH-sensitive dextran (e.g., FITC-dextran or Oregon Green-dextran)
-
pH-insensitive dextran (e.g., Alexa Fluor 647-dextran)
-
Mammalian cell line
-
Complete cell culture medium
-
PBS
-
BSA
-
Flow cytometer with at least two fluorescence channels
Procedure:
-
Cell Preparation and Peptide Treatment:
-
Grow cells in suspension or detach adherent cells.
-
Treat cells with this compound (e.g., 25 µg/mL) or BSA for 1 hour at 37°C as described in Protocol 1.
-
-
Dye Loading:
-
Co-incubate the cells with a mixture of the pH-sensitive and pH-insensitive dextrans (e.g., 500 µg/mL FITC-dextran and 30 µg/mL Alexa Fluor 647-dextran) for 20 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to stop endocytosis and remove extracellular dyes.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in cold PBS for analysis.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of both the pH-sensitive and pH-insensitive dyes for each cell.
-
-
Data Analysis and pH Calibration:
-
Calculate the ratio of the mean fluorescence intensity (MFI) of the pH-sensitive dye to the pH-insensitive dye for each cell population.
-
To convert this ratio to an absolute pH value, a calibration curve must be generated. This is done by treating dye-loaded cells with buffers of known pH in the presence of ionophores (e.g., nigericin (B1684572) and monensin) to equilibrate the endosomal and extracellular pH.
-
Plot the fluorescence ratio against the known pH values to generate a standard curve.
-
Use the standard curve to determine the average endosomal pH of the this compound-treated and control cells.
-
Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)
This protocol determines the antiviral efficacy of this compound by quantifying the reduction in viral plaques.
Materials:
-
This compound peptide
-
Virus stock of interest (e.g., Influenza A, SARS-CoV-2)
-
Appropriate host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)
-
Infection medium (serum-free medium)
-
Agarose (B213101) or methylcellulose (B11928114) overlay
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Virus-Peptide Incubation:
-
Prepare serial dilutions of this compound in infection medium.
-
Mix a standardized amount of virus (to produce a countable number of plaques) with each this compound dilution and a no-peptide control.
-
Incubate the virus-peptide mixtures for 1 hour at 37°C.
-
-
Infection:
-
Wash the confluent cell monolayers with PBS.
-
Add the virus-peptide mixtures to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 2x culture medium mixed with an equal volume of 1.2% agarose or methylcellulose).
-
Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 4% formaldehyde).
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the no-peptide control to determine the IC50.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated inhibition of viral entry.
Experimental Workflow for Evaluating this compound Activity
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - Research at a Glance - Education Hub - COVID-19 | HKUMed [covid19.med.hku.hk]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral peptides against Coronaviridae family: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Antiviral Activity of P9R Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant cell lines and protocols for the investigation of the antiviral properties of the P9R peptide. This compound, a derivative of mouse β-defensin-4, has demonstrated broad-spectrum antiviral activity against a range of enveloped and non-enveloped viruses.[1] Its mechanism of action involves direct binding to viral particles and inhibition of endosomal acidification, a critical step for the entry of pH-dependent viruses into host cells.[1][2]
Suitable Cell Lines for this compound Antiviral Studies
The selection of an appropriate cell line is critical for the successful in vitro evaluation of this compound's antiviral efficacy. The choice depends on the specific virus being investigated. Based on published studies, the following cell lines are recommended:
| Cell Line | Origin | Recommended For Studying Antiviral Activity of this compound Against | Key Features |
| Vero E6 | African green monkey kidney | Coronaviruses (SARS-CoV-2, MERS-CoV, SARS-CoV)[1][3] | Deficient in interferon production, making them highly susceptible to a wide range of viruses. Commonly used for viral propagation and plaque assays.[4] |
| MDCK | Madin-Darby canine kidney | Influenza A viruses (H1N1, H7N9)[1][2] | Polarized epithelial cells that support the replication of many respiratory viruses. Widely used for influenza virus research.[4] |
| RD | Human rhabdomyosarcoma | Human Rhinovirus[1] | Susceptible to various enteroviruses, including rhinovirus. |
| A549 | Human lung carcinoma | Coronaviruses, Influenza viruses[1][5] | A human lung epithelial cell line often used to model respiratory infections. |
| Calu-3 | Human lung adenocarcinoma | Coronaviruses (SARS-CoV-2, MERS-CoV)[5][6] | A human airway epithelial cell line that forms polarized monolayers and is a good model for respiratory virus entry and replication. |
| Huh-7 | Human hepatoma | Coronaviruses (MERS-CoV, SARS-CoV)[5] | A human liver cell line that has been shown to be susceptible to infection by some coronaviruses.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cytotoxicity Assay
This assay is essential to determine the concentration range at which this compound is not toxic to the host cells, allowing for the differentiation between antiviral effects and cytotoxic effects.
Protocol:
-
Cell Seeding: Seed target cells (e.g., Vero E6, MDCK, A549) in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare serial dilutions of the this compound peptide in cell culture medium. A typical starting concentration might be 300 µg/ml, with 2-fold or 3-fold serial dilutions.[1]
-
Treatment: Remove the growth medium from the cells and add the different concentrations of this compound. Include a "cells only" control (medium without peptide) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for a period that reflects the duration of the antiviral assay (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, or by using a cell counter.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.
Plaque Reduction Assay
This is a classic and reliable method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Protocol:
-
Virus-Peptide Incubation: Premix a known titer of the virus (e.g., SARS-CoV-2, Influenza A) with various concentrations of this compound peptide or a control substance (like BSA) and incubate for 1 hour at 37°C to allow the peptide to bind to the virus.[1]
-
Cell Infection: Inoculate confluent cell monolayers in 6-well or 12-well plates with the virus-peptide mixture.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-4 days, depending on the virus, until visible plaques are formed.
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Multicycle Growth Assay (Viral Titer Reduction Assay)
This assay measures the effect of the antiviral compound on virus production over multiple rounds of replication.
Protocol:
-
Infection: Infect confluent cell monolayers with the virus at a low multiplicity of infection (MOI), typically 0.01 to 0.1, in the presence of different concentrations of this compound.
-
Incubation: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the corresponding concentrations of this compound.
-
Supernatant Collection: At various time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatant.
-
Viral Titer Determination: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.
-
Data Analysis: Plot the viral titers over time for each this compound concentration to assess the impact on viral replication kinetics.
Visualizations
This compound Antiviral Mechanism Workflow
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral peptides against Coronaviridae family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stanford Coronavirus Antiviral & Resistance Database (CoVDB) [covdb.stanford.edu]
- 5. Differential Cell Line Susceptibility to the Emerging Novel Human Betacoronavirus 2c EMC/2012: Implications for Disease Pathogenesis and Clinical Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving P9R peptide stability for experiments
Welcome to the technical support center for the P9R peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving this compound peptide stability for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peptide is showing reduced antiviral activity over time in solution. What could be the cause?
A1: Reduced antiviral activity of this compound in solution is often due to degradation. Peptides, especially those with complex structures like this compound, are susceptible to several degradation pathways in aqueous environments. The primary causes include:
-
Proteolytic Degradation: this compound, being a peptide, can be cleaved by proteases present in serum-containing media or from microbial contamination.
-
Oxidation: The this compound peptide sequence contains five cysteine residues (H-NGAICWGPCPTAFRQIGNCGRFRVRCCRIR-OH) which are susceptible to oxidation, potentially leading to disulfide bond scrambling or the formation of sulfoxides, altering the peptide's conformation and activity.[1]
-
Hydrolysis and Deamidation: Peptide bonds can be hydrolyzed, and residues like Asparagine (Asn) can undergo deamidation, especially at non-neutral pH, leading to structural changes.
Troubleshooting Steps:
-
Work with fresh solutions: Prepare this compound solutions fresh for each experiment whenever possible.
-
Aseptic Technique: Use sterile buffers and aseptic techniques to minimize microbial contamination, which can introduce proteases.
-
Protease Inhibitors: If working with biological samples (e.g., serum-containing media), consider adding a broad-spectrum protease inhibitor cocktail.
-
pH Control: Maintain the pH of your peptide solution within a stable range, typically between 5 and 7, to minimize hydrolysis and deamidation.[2]
Q2: I am observing precipitation or aggregation of my this compound peptide solution. How can I improve its solubility and prevent aggregation?
A2: Aggregation is a common issue with peptides, leading to loss of active material and potentially causing experimental artifacts.[3][4] this compound's high net positive charge, which is crucial for its activity, can also contribute to aggregation under certain conditions.
Troubleshooting Steps:
-
Proper Dissolution Technique: To dissolve lyophilized this compound, first allow the vial to equilibrate to room temperature before opening to avoid condensation. Use a high-purity solvent recommended by the manufacturer. The peptide has a solubility of >5 mg/ml in water.[5] For difficult-to-dissolve peptides, sonication can be helpful.[6]
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility. Given this compound's basic nature, a slightly acidic buffer may enhance solubility.
-
Use of Solubilizing Agents: For highly aggregated peptides, small amounts of organic solvents like DMSO or DMF can be used for initial solubilization, followed by careful dilution into the aqueous experimental buffer.[6] Be mindful of the final concentration of the organic solvent as it may affect your assay.
-
Storage Conditions: Store peptide solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.
Q3: How should I properly store the lyophilized this compound peptide and its solutions to ensure maximum stability?
A3: Proper storage is critical for maintaining the integrity and activity of your this compound peptide.
Storage Guidelines:
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term (months to years) | Store in a desiccator to protect from moisture. Keep away from light. |
| Peptide in Solution | -20°C or -80°C | Short-term (days to weeks) | Aliquot to avoid freeze-thaw cycles. Use sterile buffers (pH 5-7). |
Source: Adapted from peptide handling and storage guidelines.
Experimental Protocols
Protocol 1: Plasma Stability Assay for this compound Peptide
This protocol is designed to assess the stability of this compound in plasma, mimicking physiological conditions.
Materials:
-
This compound peptide
-
Human plasma (or plasma from the species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (optional, for degradation product identification)
Procedure:
-
Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile water or PBS to a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm plasma and PBS to 37°C.
-
In microcentrifuge tubes, add this compound stock solution to pre-warmed plasma to a final concentration of 100 µg/mL. Prepare a control sample by adding the same amount of this compound to PBS.
-
Incubate the tubes at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). The 0-minute time point is collected immediately after adding the peptide.
-
Reaction Quenching: To stop enzymatic degradation, add an equal volume of cold ACN with 0.1% TFA to each aliquot.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact this compound peptide remaining. A C18 column is typically used with a gradient of water/ACN containing 0.1% TFA.
-
Monitor the peptide elution at a wavelength of 214 nm.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample. The half-life (t½) can be determined by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.
Protocol 2: RP-HPLC Method for this compound Stability and Purity Analysis
This protocol provides a general framework for analyzing this compound purity and stability.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210-220 nm |
| Column Temperature | 25-30°C |
| Injection Volume | 20 µL |
| Gradient | 5-65% Mobile Phase B over 30 minutes |
Procedure:
-
Sample Preparation: Dilute the this compound sample in Mobile Phase A to a suitable concentration (e.g., 0.1-1 mg/mL).
-
Injection: Inject the sample onto the equilibrated HPLC column.
-
Data Acquisition: Record the chromatogram. The main peak corresponds to the intact this compound peptide.
-
Purity Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Stability Assessment: For stability studies, compare the chromatograms of samples at different time points. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Visualizations
This compound Mechanism of Action: Inhibition of Endosomal Acidification
Caption: this compound peptide's dual antiviral mechanism.
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting this compound instability.
Potential this compound Degradation Pathways
Caption: Major chemical and physical degradation pathways for this compound.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
P9R peptide solubility issues and solutions
Welcome to the technical support center for the P9R peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of the this compound peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its primary mechanism of action?
A1: this compound is a synthetic, positively charged, defensin-like peptide with broad-spectrum antiviral activity.[1][2] Its primary mechanism of action involves binding to viruses and inhibiting virus-host endosomal acidification, a critical step for the replication of many pH-dependent viruses.[1][2]
Q2: What is the expected solubility of this compound peptide?
A2: The this compound peptide is reported to be soluble in water at concentrations greater than 5 mg/mL.[2] As a basic peptide with a net positive charge, its solubility can be influenced by the pH of the solvent.
Q3: How should I store the lyophilized this compound peptide?
A3: For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[3][4] Before opening, it is recommended to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[3]
Q4: How should I store this compound peptide solutions?
A4: this compound peptide solutions are less stable than the lyophilized powder. For short-term storage (up to one week), solutions can be stored at 4°C. For longer-term storage, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]
Q5: Are there any specific amino acids in the this compound sequence that I should be aware of regarding stability?
A5: The this compound peptide sequence contains Cysteine (C), Methionine (M), and Tryptophan (W) residues. These amino acids are susceptible to oxidation, which can affect the peptide's activity.[5] It is advisable to use oxygen-free buffers for reconstitution and to minimize the solution's exposure to air.[6]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility challenges with the this compound peptide.
Problem: The lyophilized this compound peptide does not fully dissolve in water.
Solution Workflow:
Problem: The this compound peptide precipitates out of solution after initial dissolution.
-
Possible Cause: The pH of the final solution may be close to the isoelectric point of the peptide, or the concentration may be too high for the chosen buffer.
-
Solution:
-
Lower the pH of the solution by adding a small amount of dilute acetic acid.
-
If the peptide was dissolved in an organic solvent and then diluted, the precipitation may be due to the addition of the aqueous buffer. Try re-dissolving the lyophilized peptide in a small amount of the organic solvent and then slowly adding the peptide-organic solvent mixture to the stirring aqueous buffer.
-
Consider using a chaotropic agent like 6 M guanidinium (B1211019) hydrochloride for non-cellular applications if aggregation is suspected.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound in various buffers is not extensively published, the following table provides a general guideline for the solubility of basic, arginine-rich peptides.
| Solvent/Buffer System | Expected Solubility | Recommendations & Considerations |
| Sterile, Deionized Water | > 5 mg/mL | Recommended as the first solvent to try. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Generally soluble up to 1 mg/mL | Solubility may decrease at higher concentrations. |
| 10% Acetic Acid | High | Use minimal volume to achieve dissolution, then dilute with your desired aqueous buffer. |
| Dimethyl Sulfoxide (DMSO) | High | Use for highly hydrophobic peptides or when aqueous solutions fail. Keep the final DMSO concentration low in biological assays (<0.5%). Avoid if the experiment is sensitive to DMSO. |
Experimental Protocols
Protocol 1: Standard Reconstitution of Lyophilized this compound Peptide
-
Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of sterile, distilled water to achieve a stock concentration of 1-5 mg/mL.
-
Gently vortex the vial to mix.
-
If the peptide is not fully dissolved, sonicate the vial in a cool water bath for 10-15 seconds.
-
Visually inspect the solution for any undissolved particles. A fully dissolved peptide solution should be clear.
-
For long-term storage, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Solubility Testing for this compound Peptide
This protocol helps determine the optimal solvent and maximum solubility for the this compound peptide.
This compound Mechanism of Action: Inhibition of Endosomal Acidification
The antiviral activity of this compound is critically dependent on its ability to inhibit the acidification of endosomes, which is a necessary step for the release of the genetic material of many viruses into the host cell cytoplasm.
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - Research at a Glance - Education Hub - COVID-19 | HKUMed [covid19.med.hku.hk]
- 2. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
P9R Plaque Assay Variability: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in P9R plaque assays. The following information is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in a this compound plaque assay?
Variability in plaque assays can stem from several factors, broadly categorized as biological, technical, and procedural. Key sources include:
-
Viral Stock: Titer, viability, and presence of defective interfering particles.[1][2]
-
Host Cells: Cell health, confluency, passage number, and susceptibility to the virus.[2][3]
-
Assay Conditions: Incubation time, temperature, CO2 levels, and overlay composition.[1]
-
Technical Execution: Pipetting accuracy, dilution consistency, and handling of plates.
Q2: How does the overlay medium affect plaque formation?
The overlay medium is critical for controlling the spread of the virus, and its composition can significantly impact plaque morphology.
-
Agarose (B213101) Concentration: A high concentration can inhibit viral diffusion, leading to smaller plaques. Conversely, a low concentration may result in fuzzy or indistinct plaques due to excessive viral spread.
-
Nutrient Composition: The overlay must contain the necessary nutrients to maintain host cell viability throughout the incubation period.
-
Temperature: Applying an overlay that is too hot can damage the cell monolayer, leading to areas of cell death that can be mistaken for plaques or cause uneven plaque formation.
Q3: What is the ideal cell confluency for a plaque assay?
For most plaque assays, a cell monolayer that is 90-100% confluent at the time of infection is recommended.
-
Over-confluent monolayers can lead to inconsistent plaque formation as cells may start to lift off or have altered metabolic states.
-
Sub-confluent monolayers will have gaps that can be misinterpreted as plaques, leading to inaccurate counts.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound plaque assay in a question-and-answer format.
Problem 1: No Plaques Observed
Q: I've performed my this compound plaque assay, but no plaques have formed. What could be the issue?
A: The absence of plaques can be attributed to several factors. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inactive Virus | Verify the viability of your viral stock. Repeated freeze-thaw cycles can reduce viral infectivity. Use a fresh aliquot of a trusted viral stock. |
| Incorrect Viral Titer | The virus concentration may be too low. Use a lower dilution of your viral stock. |
| Host Cell Resistance | Ensure the host cell line is susceptible to this compound virus infection. |
| Inappropriate Incubation | Verify that the incubation temperature and duration are optimal for this compound virus replication and plaque formation. |
| Technical Error | Double-check all dilutions and ensure proper aseptic technique was used throughout the procedure. |
Problem 2: Inconsistent Plaque Size and Morphology
Q: My plaques are highly variable in size and some are fuzzy or indistinct. What could be causing this?
A: Inconsistent plaque morphology is a common issue. The following table outlines potential reasons and troubleshooting steps.
| Potential Cause | Recommended Solution |
| Mixed Viral Population | Your viral stock may contain a mix of variants with different replication kinetics. Consider plaque purifying your virus to obtain a clonal population. |
| Uneven Cell Monolayer | Ensure a uniform, confluent monolayer of healthy cells before infection. |
| Overlay Issues | An improper agarose concentration can affect plaque size. If plaques are too small, try a lower concentration. If they are fuzzy, a higher concentration may be needed. Ensure the overlay is applied at the correct temperature to avoid damaging the cells. |
| Plate Disturbance | Avoid moving the plates before the overlay has completely solidified to prevent smearing of plaques. |
| Extended Incubation | Over-incubation can lead to the merging of plaques or the development of secondary plaques, increasing size variability. Optimize the incubation time. |
Problem 3: Too Many Plaques to Count (Confluent Lysis)
Q: My plates show complete cell death or the plaques are overlapping and uncountable. How can I fix this?
A: This is typically due to a high virus concentration. The table below provides guidance.
| Potential Cause | Recommended Solution |
| High Virus Concentration | The initial viral dilution is too low. Perform further serial dilutions of your viral stock to achieve a countable number of plaques (typically 30-100 per plate). |
| Inaccurate Dilutions | Review your serial dilution calculations and pipetting technique to ensure accuracy. |
| Incorrect Inoculum Volume | Using too large an inoculum volume can lead to widespread infection. Adhere to the protocol's recommended volume. |
Experimental Protocols
Detailed Methodology for a Standard this compound Plaque Assay
-
Cell Seeding:
-
Seed a 6-well plate with a sufficient number of host cells to achieve a 90-100% confluent monolayer the next day.
-
Incubate overnight under appropriate conditions (e.g., 37°C, 5% CO2).
-
-
Virus Dilution and Infection:
-
Prepare 10-fold serial dilutions of the this compound viral stock in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash once with phosphate-buffered saline (PBS).
-
Infect the cells by adding a small volume (e.g., 200 µL) of each viral dilution to the respective wells.
-
Incubate for 1 hour, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.
-
-
Overlay Application:
-
Prepare a 2X overlay medium and a solution of low-melting-point agarose (e.g., 1.4%).
-
Equilibrate both solutions to 42-45°C.
-
Mix the 2X overlay medium and agarose solution in a 1:1 ratio.
-
Carefully aspirate the viral inoculum from the wells.
-
Gently add the overlay mixture to the side of each well to avoid disturbing the cell monolayer.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates for the required period for this compound plaque development.
-
Fix the cells with a suitable fixative (e.g., 10% formalin) for at least 1 hour.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet) for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to dry.
-
Count the plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
-
Visualizations
References
Technical Support Center: Impact of TFA Salts on P9R Biological Activity
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals utilizing the antiviral peptide P9R. It addresses common issues arising from residual trifluoroacetic acid (TFA) salts, a frequent byproduct of synthetic peptide production, which can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positively charged, defensin-like peptide with broad-spectrum antiviral activity against pH-dependent viruses, including influenza viruses and coronaviruses like SARS-CoV-2.[1][2][3][4] Its antiviral mechanism is a dual-action process: it first binds directly to the virus particle, and after the virus-peptide complex enters a host cell via an endosome, this compound inhibits the necessary acidification of that endosome.[1][2][4] This blockage of acidification prevents the release of the viral genome into the cell's cytoplasm, thereby halting viral replication.[2][3][4] The highly positive charge of this compound is critical to its ability to inhibit endosomal acidification and for its overall antiviral potency.[1][2][5]
Q2: What is TFA and why is it present in my synthetic this compound sample?
A2: Trifluoroacetic acid (TFA) is a strong acid essential to the process of solid-phase peptide synthesis (SPPS).[6][7][8] It is used to cleave the newly synthesized peptide chain from the solid resin support and as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[9][10][11][12] While much of the free TFA is removed during lyophilization (freeze-drying), it remains as a negatively charged counterion electrostatically bound to the positively charged amino acid residues (like arginine and lysine) in the peptide sequence.[6][9][12] Consequently, synthetic peptides like this compound are typically delivered as TFA salts.[7]
Q3: How can residual TFA affect my experiments with this compound?
A3: Residual TFA can significantly interfere with biological assays in several ways:
-
Direct Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, leading to inhibition of cell growth and reduced viability.[6][10][13] This effect can be misinterpreted as an anti-proliferative property of the peptide itself or could mask the peptide's true activity.[6][14]
-
pH Alteration: As a strong acid, TFA from a peptide stock solution can lower the pH of your assay buffer.[10][13] This is particularly critical for this compound, as its antiviral mechanism relies on disrupting the pH of the endosome; an altered starting pH in the assay could lead to inconsistent or misleading results.
-
Structural & Functional Changes: Counter-ions can influence the secondary structure of peptides, which is often essential for their biological function.[9][15][16]
-
Assay Interference: TFA can interfere with certain analytical methods, such as infrared spectroscopy, and is known to cause signal suppression in mass spectrometry.[7][17]
Q4: My this compound TFA-salt shows lower-than-expected antiviral activity or high cytotoxicity. What should I do?
A4: These are classic signs of potential TFA interference. The recommended course of action is to first confirm the presence and quantity of TFA and then exchange it for a more biologically benign counterion, such as chloride (from HCl) or acetate (B1210297). Running proper controls is essential to isolate the effect of the peptide from the effect of the counterion.
Q5: What is a TFA-salt exchange and why is it important?
A5: A TFA-salt exchange is a procedure to replace the TFA counterion on the peptide with a different, more biologically compatible counterion like chloride or acetate.[9][10][18] This is crucial because it removes a confounding variable (TFA) from your experiment, allowing for a more accurate assessment of the this compound peptide's intrinsic biological activity.[6] The most common method involves repeatedly dissolving the peptide in a dilute solution of a stronger acid, such as hydrochloric acid (HCl), followed by lyophilization.[9][11][18]
Q6: Can TFA itself have biological effects beyond toxicity?
A6: Yes. Recent research has shown that TFA is not biologically inert. It has been demonstrated to be a bioactive molecule that can activate the PPAR-alpha (Peroxisome Proliferator-Activated Receptor Alpha) signaling pathway.[19] This pathway is involved in lipid metabolism, and TFA activation was shown to reduce plasma cholesterol and triglycerides in mice.[19] This finding underscores the importance of removing TFA, as it could be responsible for or contribute to observed biological effects that are mistakenly attributed to the peptide of interest.
Troubleshooting Guide
Problem 1: My cell-based assay shows high cytotoxicity when I add this compound.
-
Probable Cause: The observed toxicity may be due to the TFA counterion rather than the this compound peptide itself. TFA has been shown to inhibit the proliferation of various cell types at concentrations as low as 10 nM.[6][13]
-
Troubleshooting Steps:
-
Quantify TFA: Determine the molar concentration of TFA in your peptide stock solution. The weight percentage of TFA in a lyophilized peptide powder can be substantial (up to 45%).[13]
-
Run a "TFA Only" Control: Add TFA (e.g., sodium trifluoroacetate) to your cell culture at the same molar concentration present in your this compound-treated wells. This will determine the baseline cytotoxicity of the counterion alone.[10]
-
Perform a Salt Exchange: Use the protocol provided below (Protocol 2) to exchange the TFA for hydrochloride (HCl).
-
Compare Peptide Salts: Re-run the assay comparing the biological activity of the original this compound-TFA salt with the newly prepared this compound-HCl salt. This is the most definitive way to distinguish between peptide and counterion effects.[6][14]
-
Problem 2: The observed antiviral activity of this compound is significantly lower or more variable than expected.
-
Probable Cause: The acidic nature of TFA may be interfering with the assay conditions or the peptide's function. Alternatively, TFA-induced cytotoxicity could be masking the true antiviral effect.
-
Troubleshooting Steps:
-
Measure pH: After adding your this compound-TFA stock solution to your assay medium, measure the final pH. If it has dropped significantly, the acidity is a likely culprit.
-
Increase Buffer Capacity: Ensure your assay buffer has sufficient capacity to handle the acidic load from the peptide stock. However, this is a temporary fix.
-
Perform Salt Exchange: The most robust solution is to remove the TFA by exchanging it for HCl or acetate (see Protocol 2). An acetate or chloride salt will have a less dramatic impact on the final assay pH.
-
Re-evaluate Purity: Ensure the peptide purity is high (>95%), as impurities from synthesis can also inhibit activity.[20]
-
Quantitative Data Summary
The following tables provide illustrative data based on published findings regarding the potential impact of TFA on biological assays. The exact effects will vary depending on the specific peptide, cell line, and experimental conditions.
Table 1: Illustrative Impact of TFA Concentration on Cell Viability
| TFA Concentration | Expected Impact on Osteoblast Proliferation | Citation |
|---|---|---|
| 10 nM | Inhibition of cell growth may become apparent. | [6][13] |
| 100 nM | Can cause ~10% inhibition of cell growth. | [6] |
| 0.5 - 7.0 mM | In some specific cell types (e.g., murine glioma), may paradoxically promote cell growth. | [6] |
| > 10 mM | Significant cytotoxicity is likely in most cell lines. |
Disclaimer: These are representative values to illustrate the potential cytotoxic range of TFA.[10]
Table 2: Representative Comparison of Biological Activity: this compound-TFA vs. This compound-HCl
| Assay | Expected Outcome with this compound-TFA | Expected Outcome with this compound-HCl | Rationale |
|---|---|---|---|
| Cell Viability | Potentially reduced cell viability due to TFA toxicity. | Cell viability reflects the peptide's intrinsic effect. | Removing TFA eliminates a cytotoxic confounding variable.[6][14] |
| Antiviral IC50 | May appear higher (less potent) due to assay interference or cytotoxicity. | A more accurate representation of this compound's true antiviral potency. | TFA can interfere with assay conditions (e.g., pH) and affect peptide structure/function.[10][21] |
| Assay pH | Can cause a significant drop in the pH of the final solution. | Minimal impact on the pH of the final solution. | HCl is a strong acid, but the salt form in a buffered solution is less disruptive than residual TFA solution. |
Experimental Protocols
Protocol 1: General Method for TFA Quantification by Ion Chromatography (IC)
This protocol outlines a general method for determining the amount of residual TFA in a peptide sample.[22][23][24]
-
Sample Preparation:
-
Standard Preparation:
-
Prepare a series of sodium trifluoroacetate (B77799) standards in the eluent, covering a range of concentrations (e.g., 0.5 to 500 µg/mL).[22]
-
-
Chromatographic Conditions (Example):
-
Instrument: Ion Chromatograph with a suppressed conductivity detector.
-
Column: A high-capacity anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC or similar).
-
Eluent: A potassium hydroxide (B78521) (KOH) or sodium carbonate/bicarbonate gradient, optimized to separate TFA from other anions.[22][23]
-
Flow Rate: As per column manufacturer's recommendation (e.g., 1.0 mL/min).
-
Injection Volume: 10-25 µL.
-
-
Analysis:
-
Generate a standard curve by plotting the peak area of the TFA standards against their concentration.
-
Inject the prepared this compound sample.
-
Determine the concentration of TFA in the sample by comparing its peak area to the standard curve.
-
Calculate the weight percentage of TFA in the original lyophilized powder.
-
Protocol 2: TFA Removal from this compound by HCl Exchange and Lyophilization
This protocol is adapted from established methods to exchange TFA counterions for chloride ions.[9][11][18][25]
-
Dissolution: Dissolve the this compound-TFA peptide in sterile, ultrapure water at a concentration of approximately 1 mg/mL.[9][11]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[9][11] A concentration of 10 mM HCl is often optimal.[26]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[9][11][18]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure rapid and uniform freezing.[9][11][18]
-
Lyophilization: Lyophilize the frozen sample overnight or until all liquid is removed and a dry powder remains.
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two to three more times.[9][11]
-
Final Reconstitution: After the final lyophilization cycle, the resulting this compound-HCl salt can be reconstituted in the desired sterile buffer for your biological assay.
Protocol 3: Assessing this compound Antiviral Activity (In Vitro Viral Inhibition Assay)
This protocol provides a general framework for evaluating the biological activity of this compound. Specific cell lines, viruses, and detection methods should be optimized for your system.
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate until they form a confluent monolayer.
-
Peptide Preparation:
-
Prepare stock solutions of this compound-TFA and this compound-HCl (from Protocol 2) in an appropriate sterile buffer.
-
Prepare a serial dilution of each peptide stock to create a range of treatment concentrations.
-
As a control, prepare a corresponding dilution series of sodium trifluoroacetate to match the molar concentrations of TFA present in the this compound-TFA wells.
-
-
Infection and Treatment:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with the serially diluted peptides (this compound-TFA, this compound-HCl) and TFA controls for 1 hour at 37°C.
-
Add the virus at a predetermined multiplicity of infection (MOI).
-
Incubate for the required period for viral replication (e.g., 48-72 hours).
-
-
Quantification of Viral Activity:
-
Assess the level of viral replication or virus-induced cytopathic effect (CPE). This can be done via several methods:
-
CPE Assay: Visually score the wells for cell death under a microscope or use a cell viability stain (e.g., Crystal Violet).
-
Plaque Assay: Perform a plaque reduction neutralization test (PRNT) to quantify infectious virus particles.
-
qPCR: Measure the quantity of viral RNA in the cell supernatant.
-
ELISA: Measure the expression of a specific viral protein.
-
-
-
Data Analysis:
-
For each treatment condition (this compound-TFA, this compound-HCl, TFA control), plot the percentage of viral inhibition against the peptide/TFA concentration.
-
Calculate the 50% inhibitory concentration (IC50) for both this compound-TFA and this compound-HCl. A significant difference between the two values, along with any effects from the TFA-only control, will demonstrate the impact of the TFA counterion on the peptide's measured biological activity.
-
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - Research at a Glance - Education Hub - COVID-19 | HKUMed [covid19.med.hku.hk]
- 2. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compelling Evidence for the Activity of Antiviral Peptides against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral peptides against Coronaviridae family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. peptide.com [peptide.com]
- 19. biorxiv.org [biorxiv.org]
- 20. benchchem.com [benchchem.com]
- 21. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Peptide analysis - ProteoGenix [proteogenix.science]
- 25. benchchem.com [benchchem.com]
- 26. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing P-9R Concentration for Viral Inhibition
Welcome to the technical support center for the antiviral peptide P9R. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for viral inhibition studies. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-mediated viral inhibition?
A1: this compound is a defensin-like peptide that exhibits broad-spectrum antiviral activity against pH-dependent viruses.[1][2] Its mechanism is twofold: it directly binds to viral particles and subsequently inhibits the acidification of host cell endosomes.[1][3] This inhibition of endosomal acidification is crucial as it prevents the release of the viral genome into the cytoplasm, a necessary step for the replication of many viruses.[1] The positive charge of the this compound peptide is critical for this activity.
Q2: Against which types of viruses is this compound effective?
A2: this compound has demonstrated potent antiviral activity against a range of enveloped and non-enveloped respiratory viruses that require a low pH environment for entry into host cells. This includes, but is not limited to, coronaviruses (such as SARS-CoV-2, MERS-CoV, and SARS-CoV), influenza A viruses (like H1N1 and H7N9), and rhinoviruses. It is less effective against viruses that do not depend on endosomal acidification for their life cycle, such as parainfluenza virus 3.
Q3: What is the recommended starting concentration for this compound in an antiviral assay?
A3: Based on published data, a starting concentration in the range of 1 to 10 µg/mL is recommended for initial antiviral assays. The IC50 (half-maximal inhibitory concentration) of this compound varies depending on the target virus. For example, the IC50 for SARS-CoV-2 has been reported to be around 0.264 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific virus and cell line.
Q4: Is this compound cytotoxic to host cells?
A4: this compound generally exhibits low cytotoxicity. The 50% cytotoxic concentration (CC50) has been reported to be greater than 300 µg/mL in cell lines such as MDCK, VeroE6, and A549. This provides a favorable therapeutic window, as the effective antiviral concentrations are significantly lower than the cytotoxic concentrations. However, it is always recommended to determine the CC50 in your specific cell line.
Troubleshooting Guide
Issue 1: Suboptimal or no viral inhibition observed.
-
Possible Cause 1: Incorrect this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific virus and cell line. Ensure that the this compound concentration is sufficient to achieve inhibition.
-
-
Possible Cause 2: this compound Degradation.
-
Solution: Ensure proper storage of the this compound peptide, typically at -20°C or lower. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution.
-
-
Possible Cause 3: Virus is not pH-dependent.
-
Solution: Confirm from literature whether the virus you are studying utilizes a pH-dependent entry pathway. This compound's primary mechanism is the inhibition of endosomal acidification, so it will not be effective against viruses that fuse at the plasma membrane or use other entry mechanisms.
-
-
Possible Cause 4: Issues with the experimental setup.
-
Solution: Review your experimental protocol. Ensure the pre-incubation time of this compound with the virus is adequate (e.g., 45-60 minutes at room temperature) before infection of the host cells.
-
Issue 2: High cytotoxicity observed in host cells.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a cytotoxicity assay (e.g., MTT assay) to determine the CC50 of this compound in your specific host cell line. Ensure that the concentrations used for antiviral assays are well below the CC50 value.
-
-
Possible Cause 2: Contamination of this compound stock.
-
Solution: Use sterile techniques when handling the peptide. If contamination is suspected, use a fresh vial of this compound.
-
-
Possible Cause 3: Cell line is particularly sensitive.
-
Solution: If your cell line is inherently sensitive, consider testing this compound in a different, more robust cell line that is also susceptible to your virus of interest.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in virus titer.
-
Solution: Ensure that the virus stock used has a consistent and accurately determined titer (e.g., Plaque Forming Units/mL). Use the same multiplicity of infection (MOI) for all experiments.
-
-
Possible Cause 2: Inconsistent incubation times.
-
Solution: Standardize all incubation times, including pre-incubation of the virus with this compound, infection time, and post-infection incubation.
-
-
Possible Cause 3: Cell passage number.
-
Solution: Use cells within a consistent and low passage number range, as cell characteristics can change with excessive passaging, potentially affecting viral susceptibility and response to treatment.
-
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of this compound against Various Viruses
| Virus | IC50 (µg/mL) | Cell Line |
| SARS-CoV-2 | ~1.5 | VeroE6 |
| MERS-CoV | ~1.5 | VeroE6 |
| SARS-CoV | ~1.5 | VeroE6 |
| Influenza A (H1N1) | ~1.0 | MDCK |
| Influenza A (H7N9) | ~2.0 | MDCK |
| Rhinovirus | ~2.5 | RD |
| Parainfluenza 3 | >25.0 | LLC-MK2 |
Data compiled from published studies.
Table 2: Cytotoxicity (CC50) of this compound in Different Cell Lines
| Cell Line | CC50 (µg/mL) |
| MDCK | >300 |
| VeroE6 | >300 |
| A549 | >300 |
Data compiled from published studies.
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This assay is used to determine the concentration of this compound required to inhibit viral infection by quantifying the reduction in viral plaques.
-
Cell Seeding: Seed susceptible host cells (e.g., VeroE6 for coronaviruses, MDCK for influenza) in 6-well plates and grow until they form a confluent monolayer.
-
This compound-Virus Pre-incubation:
-
Prepare serial dilutions of the this compound peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Mix each this compound dilution with a known amount of virus (e.g., 50 plaque-forming units, PFU).
-
Incubate the this compound-virus mixture for 45-60 minutes at room temperature.
-
-
Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Add the this compound-virus mixture to the respective wells.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cell monolayer with a medium containing 1% low-melting-point agarose.
-
Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
-
Staining and Plaque Counting:
-
Fix the cells with 4% formalin.
-
Stain the cells with 0.1% crystal violet.
-
Count the number of plaques in each well. The percent inhibition is calculated relative to a virus-only control.
-
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay is used to determine the cytotoxicity of this compound on host cells.
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions to the wells.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
-
Visualizations
Caption: this compound's dual mechanism of viral inhibition.
Caption: Experimental workflow for a Plaque Reduction Neutralization Test (PRNT).
References
Unraveling the Complexity of "P9R": A Critical Step for Targeted Research
The term "P9R" presents a significant ambiguity in scientific literature, referring to several distinct molecules and pathways. This lack of specificity can lead to confusion and hinder research efforts. A clear understanding of the specific "this compound" of interest is paramount for accurate experimental design and troubleshooting.
Below we delineate the potential candidates for "this compound" based on current research, and we ask for your clarification to provide a tailored and effective technical support resource.
Potential Candidates for "this compound":
-
Antiviral Peptide this compound: A derivative of mouse β-defensin-4, this peptide has demonstrated broad-spectrum antiviral activity against various respiratory viruses. Its mechanism involves inhibiting viral entry and replication.
-
Proline-Rich Protein 9 (PRR9): A protein whose function is not fully elucidated but is associated with certain diseases.
-
IL-9 Signaling Pathways: Interleukin-9 (IL-9) is a cytokine that activates the JAK-STAT signaling pathway, playing a role in the immune system.
-
Pattern Recognition Receptors (PRRs): These are crucial components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating inflammatory responses.
-
Pur Proteins: This family of proteins is implicated in various cellular processes, including DNA replication, transcription, and cell cycle regulation, and has been linked to cancer and AIDS.
-
Protoporphyrin IX (PpIX): A photosensitizer used in photodynamic therapy, sometimes associated with the "P9" nomenclature.
-
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9): A key regulator of cholesterol metabolism.
To effectively address your query on "overcoming low this compound efficacy in cell culture," please specify which of these molecules or pathways is the focus of your research. Once you clarify the specific "this compound" you are working with, we can provide a comprehensive technical support center including:
-
Troubleshooting Guides: Addressing common issues leading to low efficacy in cell culture experiments.
-
Frequently Asked Questions (FAQs): Providing quick answers to common queries.
-
Detailed Experimental Protocols: Outlining key methodologies for your specific "this compound."
-
Quantitative Data Summaries: Presented in clear, structured tables.
-
Signaling Pathway and Workflow Diagrams: Visualized using Graphviz to illustrate complex biological processes.
We look forward to your clarification to assist you further.
P9R peptide aggregation prevention methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and preventing the aggregation of the P9R peptide.
Troubleshooting Guides
Issue 1: Precipitate Observed in this compound Peptide Solution
Symptoms:
-
Visible particles, cloudiness, or precipitate in the peptide solution after reconstitution.
-
Difficulty in dissolving the lyophilized peptide.
Possible Causes:
-
pH of the Solution: The net charge of the this compound peptide is influenced by the pH of the solvent. Aggregation can occur if the pH is close to the peptide's isoelectric point (pI), where the net charge is minimal.[1]
-
High Peptide Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions, leading to aggregation.[1]
-
Inappropriate Solvent: Using a solvent that does not adequately solubilize the peptide can lead to precipitation.
-
Temperature: Temperature fluctuations can affect peptide stability and solubility.
Troubleshooting Steps:
-
Optimize Solvent and pH:
-
For basic peptides like this compound (rich in arginine), initial solubilization in a small amount of an acidic solvent like dilute acetic acid or trifluoroacetic acid (TFA) can be effective.
-
Subsequently, dilute with sterile, purified water or a buffer of choice.
-
If using a buffer, ensure its pH is well below the pI of the peptide to maintain a high positive charge, which promotes repulsion between peptide molecules.[1]
-
-
Adjust Peptide Concentration:
-
Attempt to dissolve the peptide at a lower concentration. It is easier to prepare a more concentrated solution from a successfully dissolved stock than to solubilize an already aggregated peptide.
-
-
Sonication:
-
Use a bath sonicator to gently aid in the dissolution of the peptide. Avoid probe sonication, which can generate excessive heat and potentially degrade the peptide.
-
-
Incorporate Solubilizing Agents:
-
For particularly difficult sequences, the addition of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) can disrupt the intermolecular hydrogen bonds that contribute to aggregation.[2] However, ensure these agents are compatible with your downstream experiments.
-
Issue 2: Loss of Antiviral Activity of this compound Peptide
Symptoms:
-
Reduced or complete loss of the expected biological activity in your assay.
-
Inconsistent results between experiments.
Possible Causes:
-
Peptide Aggregation: Aggregated peptides may not be able to interact effectively with their target, leading to a decrease in bioactivity. The active conformation of the peptide may be masked within the aggregate.
-
Improper Storage: Repeated freeze-thaw cycles can promote aggregation and degradation. Storing the peptide in solution for extended periods can also lead to instability.
-
Oxidation: The this compound sequence contains cysteine and tryptophan residues which are susceptible to oxidation.
Troubleshooting Steps:
-
Assess for Aggregation:
-
Use analytical techniques to check for the presence of aggregates (see Experimental Protocols section).
-
If aggregation is detected, refer to the troubleshooting steps in Issue 1 to optimize the handling protocol.
-
-
Proper Storage and Handling:
-
Upon receipt, store the lyophilized peptide at -20°C or -80°C.
-
For peptides in solution, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
For long-term storage of solutions, flash-freeze the aliquots in liquid nitrogen before storing at -80°C.
-
To prevent oxidation of sensitive residues, use degassed buffers and consider storing under an inert gas like argon or nitrogen.
-
-
Confirm Peptide Integrity:
-
If possible, verify the peptide's mass and purity using mass spectrometry and analytical HPLC to rule out degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting the this compound peptide?
A1: Due to its high content of basic arginine residues, this compound is a cationic peptide. The recommended initial solvent is a small amount of sterile, dilute (e.g., 10-25%) acetic acid in water. Once dissolved, it can be further diluted with your experimental buffer. Always use high-purity water and sterile-filtered buffers.
Q2: At what concentration should I store my this compound peptide stock solution?
A2: It is generally recommended to prepare stock solutions at a concentration of 1-10 mg/mL. Storing at very high concentrations can increase the risk of aggregation. The optimal concentration may need to be determined empirically for your specific experimental conditions.
Q3: How can I prevent aggregation during my experiments?
A3: To prevent aggregation during experiments, consider the following:
-
Maintain Optimal pH: Use a buffer system that maintains a pH where the this compound peptide has a high net positive charge.
-
Control Temperature: Avoid high temperatures, which can promote aggregation.
-
Include Excipients: In some cases, the addition of stabilizers like arginine (as an excipient) can suppress protein and peptide aggregation.
-
Use Low-Binding Labware: Use polypropylene (B1209903) or other low-protein-binding tubes and plates to minimize surface-induced aggregation.
Q4: Can I use vortexing to dissolve the this compound peptide?
A4: Gentle vortexing can be used to aid dissolution. However, vigorous or prolonged vortexing can induce mechanical stress and potentially promote aggregation. Sonication in a water bath is often a gentler and more effective alternative.
Q5: What is the amino acid sequence of the this compound peptide?
A5: The amino acid sequence for this compound is: NGAICWGPCPTAFRQIGNCGRFRVRCCRIR.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound and strategies for preventing aggregation of similar peptides.
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value | Reference |
| Amino Acid Sequence | NGAICWGPCPTAFRQIGNCGRFRVRCCRIR | --INVALID-LINK-- |
| Molecular Weight | 3446.02 g/mol | Calculated from sequence |
| Theoretical pI | 11.88 | Calculated using online tools |
| Net Positive Charge (pH 7) | +5.6 | |
| Solubility in Water | >5 mg/mL |
Table 2: Effectiveness of Additives in Preventing Peptide Aggregation
| Additive | Typical Concentration | Mechanism of Action | Reference |
| L-Arginine | 50-500 mM | Suppresses aggregation by interacting with hydrophobic and charged residues, and forming clusters that mask hydrophobic surfaces. | |
| Guanidinium HCl | 0.5-6 M | Acts as a chaotropic agent, disrupting non-covalent interactions and secondary structures that lead to aggregation. | |
| Urea | 1-8 M | Similar to Guanidinium HCl, it disrupts hydrogen bonds and hydrophobic interactions. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a sensitive method for detecting the presence of peptide aggregates.
Materials:
-
This compound peptide solution
-
Low-binding micro-cuvettes
-
DLS instrument
-
0.22 µm syringe filter
Procedure:
-
Prepare the this compound peptide solution in the desired buffer at the working concentration.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any extrinsic particulate matter.
-
Place the cuvette into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for at least 5 minutes within the instrument.
-
Set the instrument parameters (e.g., laser wavelength, scattering angle, run duration).
-
Acquire data for a sufficient number of runs to obtain a stable correlation function.
-
Analyze the data to determine the size distribution profile. The presence of large particles (e.g., >100 nm) is indicative of aggregation.
Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection
The ThT assay is a fluorescent-based method used to detect the formation of amyloid-like fibrillar aggregates. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these fibrils.
Materials:
-
This compound peptide solution
-
Thioflavin T stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black 96-well plate with a clear bottom
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare this compound peptide samples at various concentrations or time points in the assay buffer.
-
Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).
-
In a 96-well plate, add a specific volume of the this compound peptide sample to each well.
-
To each well, add the ThT working solution. Include control wells with buffer and ThT only.
-
Incubate the plate in the dark for 5-10 minutes at room temperature.
-
Measure the fluorescence intensity using the plate reader.
-
An increase in fluorescence intensity compared to the control indicates the presence of fibrillar aggregates.
Visualizations
Caption: Factors and pathway leading to this compound peptide aggregation.
Caption: Troubleshooting workflow for this compound peptide aggregation.
Caption: Mechanism of aggregation prevention by L-Arginine.
References
minimizing off-target effects of P9R peptide
Welcome to the technical support center for the P9R peptide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the this compound peptide while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound peptide?
A1: this compound is a defensin-like peptide with broad-spectrum antiviral activity against pH-dependent viruses.[1][2][3] Its mechanism of action is twofold: it directly binds to various viruses and subsequently inhibits the acidification of endosomes within the host cell.[1][2] This inhibition of endosomal acidification is crucial as it prevents the release of the viral genome into the cytoplasm, a necessary step for the replication of many viruses.[2] The enhanced positive charge of this compound, due to arginine substitutions, contributes to its potent antiviral activity by more efficiently reducing protons within the endosomes.[1]
Q2: What are the known off-target effects of the this compound peptide?
A2: As a cationic cell-penetrating peptide, potential off-target effects of this compound can include cytotoxicity, hemolytic activity, immunogenicity, and non-specific interactions with cellular components. While this compound has shown a favorable safety profile in several studies, with high cytotoxic concentration (CC50) values, it is crucial to assess these potential off-target effects in your specific experimental model.[1][4]
Q3: How can I assess the cytotoxicity of the this compound peptide in my cell line?
A3: A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5] This colorimetric assay measures the metabolic activity of cells, which is correlated with cell viability. It is recommended to test a range of this compound concentrations to determine the 50% cytotoxic concentration (CC50).[1]
Q4: Is this compound prone to aggregation, and how can I prevent it?
A4: Peptides, particularly those with hydrophobic or charged residues, can be prone to aggregation. To minimize this, it is recommended to store the lyophilized this compound peptide at -20°C or -80°C and, once in solution, to store it in frozen individual aliquots to avoid freeze-thaw cycles.[6] If you suspect aggregation is affecting your experiments, consider using disruptive solvents like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts during handling.[7]
Q5: What is the stability of the this compound peptide in solution?
A5: The stability of peptides in solution is influenced by their amino acid sequence, pH, and temperature. To prevent degradation through pathways like hydrolysis, deamidation, and oxidation, it is best to store this compound solutions frozen and avoid prolonged exposure to high pH (>8) and atmospheric oxygen.[6] For critical applications, it is advisable to characterize the stability of this compound in your specific experimental buffer using techniques like mass spectrometry.[8]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Treated Cells
Symptoms:
-
Significant decrease in cell viability in this compound-treated groups compared to controls in an MTT or similar cytotoxicity assay.
-
Visible morphological changes in cells, such as rounding or detachment, under the microscope.
Possible Causes:
-
High this compound Concentration: The concentration of this compound used may be above the toxic threshold for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cationic peptides.
-
Prolonged Incubation Time: Extended exposure to the peptide may lead to increased cytotoxicity.
-
Peptide Aggregation: Aggregated peptides can sometimes exhibit higher toxicity.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to determine the CC50 of this compound for your specific cell line. Start with a broad range of concentrations and narrow it down to find the optimal non-toxic concentration that still provides the desired antiviral effect.
-
-
Reduce Incubation Time:
-
If permissible by your experimental design, reduce the duration of cell exposure to this compound.
-
-
Verify Peptide Solution:
-
Ensure the peptide is fully dissolved and that there are no visible precipitates. If aggregation is suspected, refer to the FAQ on peptide aggregation.
-
-
Control for Solvent Toxicity:
-
If this compound is dissolved in a solvent other than a standard biological buffer (e.g., DMSO), ensure the final concentration of the solvent in the cell culture medium is non-toxic. Run a solvent-only control.
-
Issue 2: Inconsistent or Low Antiviral Efficacy
Symptoms:
-
High variability in viral inhibition between replicate experiments.
-
Lower than expected reduction in viral titer or plaque formation.
Possible Causes:
-
Peptide Degradation: The this compound peptide may be degrading in the experimental medium.
-
Suboptimal Peptide-Virus Interaction: The conditions for this compound binding to the virus may not be optimal.
-
Inefficient Endosomal Escape: While this compound's primary mechanism is to inhibit endosomal acidification, inefficient uptake or endosomal escape in certain cell types could affect its efficacy.
-
Incorrect Peptide Concentration: Inaccurate quantification of the this compound stock solution.
Troubleshooting Steps:
-
Ensure Peptide Integrity:
-
Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Confirm the concentration and purity of your this compound stock using a spectrophotometer or a peptide quantification assay.
-
-
Optimize Peptide-Virus Incubation:
-
Premixing the virus with this compound before adding to the cells is a common and effective method.[1] Experiment with different pre-incubation times (e.g., 30-60 minutes) at room temperature to ensure optimal binding.
-
-
Assess Cellular Uptake and Endosomal Escape:
-
Review Experimental Protocol:
-
Ensure all steps of the antiviral assay (e.g., plaque reduction assay) are performed consistently.
-
Issue 3: Hemolytic Activity Observed
Symptoms:
-
Lysis of red blood cells (hemolysis) when this compound is used in experiments involving whole blood or erythrocytes.
Possible Causes:
-
Non-specific Membrane Interaction: The cationic nature of this compound can lead to interactions with the negatively charged surface of red blood cells, causing membrane disruption.
Troubleshooting Steps:
-
Quantify Hemolytic Activity:
-
Perform a hemolysis assay to determine the HC50 value, which is the peptide concentration that causes 50% hemolysis.[12] This will help you identify a concentration of this compound with minimal hemolytic activity.
-
-
Modify Experimental Conditions:
-
Reduce Peptide Concentration: Use the lowest effective concentration of this compound.
-
Serum Presence: The presence of serum proteins can sometimes mitigate the hemolytic activity of peptides. If your experiment allows, consider including serum.
-
-
Peptide Modification (Advanced):
-
For drug development purposes, if hemolytic activity is a significant hurdle, strategies like modulating the hydrophobicity or net charge of the peptide can be explored to reduce this effect.[12]
-
Data Presentation
Table 1: Cytotoxicity of this compound Peptide in Different Cell Lines
| Cell Line | CC50 (µg/ml) | Reference |
| MDCK | >300 | [1] |
| VeroE6 | >300 | [1] |
| A549 | >300 | [1] |
Table 2: Antiviral Activity of this compound Peptide
| Virus | IC50 (µg/ml) | Cell Line | Reference |
| SARS-CoV-2 | ~5.0 | VeroE6 | [1] |
| MERS-CoV | ~6.25 | VeroE6 | [1] |
| SARS-CoV | ~6.25 | VeroE6 | [1] |
| A(H1N1)pdm09 | ~12.5 | MDCK | [1] |
| A(H7N9) | ~12.5 | MDCK | [1] |
| Rhinovirus | ~25.0 | RD | [1] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in a suitable cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to your experimental setup (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the CC50 value.
Protocol 2: Plaque Reduction Assay
-
Virus-Peptide Pre-incubation: Prepare different concentrations of this compound in a phosphate (B84403) buffer. Mix the peptide solutions with a known titer of the virus (e.g., 50 plaque-forming units, PFU) and incubate at room temperature for 45-60 minutes.
-
Cell Infection: Add the peptide-virus mixture to a confluent monolayer of susceptible cells in a multi-well plate.
-
Adsorption: Incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., low melting point agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a duration that allows for plaque formation (typically 2-4 days).
-
Fixation and Staining: Fix the cells with a solution like 4% formalin and then stain with a dye such as crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC50 value.[1]
Mandatory Visualizations
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral peptides against Coronaviridae family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound peptide [novoprolabs.com]
- 4. The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 9. Assessing the Cellular Uptake, Endosomal Escape , and Cytosolic Entry Efficiencies of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 10. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Cyclic Peptides [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing P9R Antiviral Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the P9R antiviral peptide and its modifications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound antiviral peptide?
A1: this compound exhibits a dual-functional antiviral mechanism. It first binds directly to viral particles and subsequently inhibits the acidification of host cell endosomes.[1][2] This inhibition of endosomal acidification is crucial as it prevents the release of the viral genome into the cytoplasm, a necessary step for the replication of many pH-dependent viruses.[1][3]
Q2: How was this compound developed from its parent peptide, P9?
A2: this compound was developed from the mouse β-defensin-4 derived peptide, P9, by substituting weakly positively charged amino acid residues with arginine residues.[4] This modification increased the net positive charge of the peptide from +4.7 in P9 to +5.6 in this compound, which significantly enhances its ability to inhibit endosomal acidification.[4]
Q3: What is the significance of the positive charge in this compound's antiviral activity?
A3: The positive charge of this compound is critical for its antiviral efficacy. The increased positive charge enhances the peptide's ability to inhibit endosomal acidification.[1][4] This is because the alkaline nature of the peptide with a higher net positive charge can more effectively neutralize the influx of protons into the endosome.[4]
Q4: Are there other modified versions of this compound with enhanced activity?
A4: Yes, a branched version of this compound, designated 8this compound, has been developed. This modification allows the peptide to cross-link multiple viral particles simultaneously, which can further block viral entry into host cells.[5]
Q5: Against which types of viruses has this compound shown activity?
A5: this compound has demonstrated broad-spectrum antiviral activity against a range of enveloped and non-enveloped viruses. These include coronaviruses (SARS-CoV-2, SARS-CoV, MERS-CoV), influenza viruses (A(H1N1)pdm09, H3N2, H5N1, H7N7, H7N9), and rhinoviruses.[1][4][6]
Q6: Does this compound have a high likelihood of inducing drug resistance?
A6: Studies have shown that this compound has a low propensity for inducing drug resistance. In one study, the A(H1N1)pdm09 virus did not develop significant resistance to this compound even after 40 passages in the presence of the peptide.[7][8]
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected antiviral activity of this compound in vitro.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Peptide Handling/Storage | Ensure this compound is stored at the recommended temperature (typically -20°C or -80°C) and reconstituted in a suitable sterile buffer (e.g., PBS). Avoid repeated freeze-thaw cycles. | Peptides are susceptible to degradation, which can reduce their activity. |
| Suboptimal Peptide Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific virus and cell line. | The effective concentration of this compound can vary between different viruses and cell types. |
| Timing of Peptide Addition | For viruses that rely on endosomal entry, this compound is most effective when pre-incubated with the virus before infection or added during the viral inoculation period.[9] | This compound's mechanism involves binding to the virus and inhibiting endosomal acidification, so its presence is critical during the early stages of viral entry. |
| Virus Entry Pathway | Confirm that the target virus utilizes a pH-dependent endosomal entry pathway. | This compound's primary mechanism is the inhibition of endosomal acidification, so it will be less effective against viruses that enter the cell via pH-independent pathways (e.g., direct fusion at the plasma membrane).[6] |
| Cell Line Variability | Ensure the cell line used is appropriate for the virus being studied and that cells are healthy and within a low passage number. | The cellular machinery for endocytosis and endosomal maturation can vary between cell lines, potentially affecting this compound's efficacy. |
Issue: Difficulty in replicating the dual-functional mechanism of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of appropriate controls | Include control peptides in your experiments, such as PA1 (binds to viruses but does not inhibit endosomal acidification) and P9RS (inhibits endosomal acidification but does not bind to viruses).[1][2] | These controls are essential to dissect the two key activities of this compound and confirm that both are contributing to the observed antiviral effect. |
| Inadequate assessment of endosomal acidification | Utilize a pH-sensitive fluorescent probe (e.g., pHrodo™ Dextran) to directly visualize and quantify the inhibition of endosomal acidification in the presence of this compound.[4] | This provides direct evidence for one of the core mechanisms of this compound action. |
| Insufficient virus-binding validation | Employ methods like ELISA or RT-qPCR to quantify the binding of this compound to your target virus.[4] | This confirms the initial step of this compound's mechanism of action. |
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of P9 and this compound
| Virus | Peptide | Cell Line | IC50 (µM) |
| Influenza A (H1N1) | P9 | MDCK | 0.36[7] |
| SARS-CoV | P9 | MDCK | 1.5[7] |
| MERS-CoV | P9 | MDCK | 1.5[7] |
| SARS-CoV-2 | P9 | MDCK | 0.719[7] |
| SARS-CoV-2 | This compound | MDCK | 0.264[7] |
Table 2: In Vivo Efficacy of this compound
| Treatment Group | Virus Challenge | Survival Rate (%) |
| This compound | A(H1N1)pdm09 | 70[2][7] |
| Zanamivir | A(H1N1)pdm09 | 80[2] |
| PBS | A(H1N1)pdm09 | 0[7] |
Key Experimental Protocols
1. Plaque Reduction Assay for Antiviral Activity
This protocol is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by a certain percentage (e.g., 50%, IC50).
-
Materials: Confluent monolayer of susceptible cells (e.g., MDCK or Vero E6), virus stock of known titer, this compound peptide, culture medium, and an overlay medium (e.g., containing agarose (B213101) or methylcellulose).
-
Procedure:
-
Prepare serial dilutions of the this compound peptide in culture medium.
-
Pre-incubate the virus with each peptide dilution for 1 hour at 37°C.
-
Infect the confluent cell monolayers with the virus-peptide mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and wash the cells.
-
Overlay the cells with the semi-solid medium containing the corresponding peptide concentration.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible in the virus-only control wells (typically 2-3 days).
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques and calculate the percentage of plaque reduction relative to the virus-only control. The IC50 value is determined using non-linear regression analysis.
-
2. Endosomal Acidification Inhibition Assay
This assay visually and quantitatively assesses the ability of this compound to inhibit the acidification of endosomes.
-
Materials: Live cells (e.g., MDCK), this compound peptide, pH-sensitive fluorescent probe (e.g., pHrodo™ Red Dextran), and a confocal microscope.
-
Procedure:
-
Seed cells on a glass-bottom dish suitable for microscopy.
-
Treat the cells with the this compound peptide at the desired concentration for a specified time.
-
Add the pHrodo™ Red Dextran to the cells and incubate to allow for endocytosis.
-
Wash the cells to remove excess probe.
-
Image the cells using a confocal microscope. The red fluorescence intensity, which increases in acidic environments, is observed.
-
Quantify the red fluorescence intensity in multiple fields of view for both treated and untreated cells to determine the extent of acidification inhibition.[4]
-
Visualizations
Caption: this compound's dual antiviral mechanism.
Caption: Plaque reduction assay workflow.
Caption: Troubleshooting inconsistent results.
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - Research at a Glance - Education Hub - COVID-19 | HKUMed [covid19.med.hku.hk]
- 3. Antiviral peptides against Coronaviridae family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Antiviral Peptides and Rational Biodesign Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
P9R In Vivo Research Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the P9R peptide in in vivo studies. Below you will find troubleshooting advice for common experimental hurdles and a list of frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with the this compound peptide.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no antiviral efficacy observed in the animal model. | Inadequate Peptide Dosage: The administered dose may be insufficient to reach therapeutic concentrations in the target tissue. | 1. Dose-Response Study: Conduct a pilot study with a range of this compound doses (e.g., 12.5 µ g/dose , 25 µ g/dose , 50 µ g/dose ) to determine the optimal effective dose for your specific animal model and virus strain.[1] 2. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the half-life and biodistribution of this compound in your model to inform dosing frequency. |
| Peptide Degradation: this compound, like other peptides, can be susceptible to degradation by proteases in vivo. | 1. Formulation with Protease Inhibitors: Consider co-administration with a cocktail of broad-spectrum protease inhibitors. 2. Route of Administration: For systemic effects, intravenous or intraperitoneal injection might offer better stability compared to oral administration. For respiratory viruses, intranasal delivery has shown efficacy.[1] | |
| Incorrect Administration Technique: Improper administration can lead to reduced bioavailability at the target site. | 1. Standardized Protocols: Ensure all personnel are thoroughly trained on the administration technique (e.g., intranasal instillation, intravenous injection) to ensure consistency. 2. Verification of Delivery: For intranasal delivery, ensure the solution is delivered to the nasal cavity and not accidentally ingested. | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy, irritation at the injection site). | High Peptide Concentration: The administered dose may be approaching the maximum tolerated dose. Cationic peptides can sometimes exhibit toxicity at higher concentrations.[2][3] | 1. Dose Reduction: Lower the administered dose of this compound and re-evaluate efficacy. 2. Toxicity Study: Conduct a preliminary toxicity study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Impurities in the Peptide Preparation: Residual substances from peptide synthesis, such as trifluoroacetic acid (TFA), can cause inflammatory responses.[4] | 1. High-Purity Peptide: Use highly purified this compound (>95%) for in vivo studies. 2. TFA Removal: If TFA is a concern, consider obtaining a TFA-free salt form of the peptide (e.g., acetate (B1210297) salt). | |
| Vehicle-Related Toxicity: The vehicle used to dissolve the peptide may be causing adverse effects. | 1. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between peptide- and vehicle-induced toxicity. 2. Alternative Vehicles: If the current vehicle is suspected to be toxic, explore other biocompatible options like sterile saline or phosphate-buffered saline (PBS). | |
| High variability in results between individual animals. | Biological Variation: Inherent physiological differences between animals can lead to varied responses. | 1. Increase Sample Size: A larger cohort of animals can help to improve the statistical power of your study. 2. Homogenous Animal Population: Use age- and weight-matched animals from a reputable supplier to minimize biological variability. |
| Inconsistent Peptide Formulation: The peptide may not be fully dissolved or may aggregate, leading to inconsistent dosing. | 1. Fresh Preparations: Prepare the this compound solution fresh for each experiment. 2. Solubility Check: Visually inspect the solution to ensure the peptide is fully dissolved before administration. This compound is reported to be soluble in water at >5 mg/ml. |
Frequently Asked Questions (FAQs)
1. What is the recommended purity of this compound peptide for in vivo studies?
For in vivo experiments, it is highly recommended to use a peptide purity of 95% or greater to minimize the risk of adverse effects from impurities.
2. How should I prepare and store the this compound peptide?
-
Storage: Lyophilized this compound should be stored at -20°C or colder for long-term stability.
-
Reconstitution: this compound is soluble in water. For reconstitution, allow the lyophilized peptide to reach room temperature before opening the vial. Add the required volume of sterile, nuclease-free water and gently swirl to dissolve. Avoid vigorous shaking.
-
Storage of Reconstituted Peptide: It is best to prepare the solution fresh for each experiment. If short-term storage is necessary, store at 4°C for no more than a few days. For longer-term storage of the solution, aliquot and freeze at -20°C or colder, but be aware that freeze-thaw cycles can degrade the peptide.
3. What is the mechanism of action of this compound?
This compound exhibits a dual mechanism of action. It first binds directly to the surface of the virus. Following endocytosis of the virus-peptide complex, the highly positive charge of this compound inhibits the acidification of the endosome, a crucial step for the release of the viral genome into the host cell for many pH-dependent viruses.
4. What is a suitable starting dose for this compound in an in vivo mouse model for respiratory viruses?
Based on published studies, intranasal administration of this compound in mice infected with A(H1N1)pdm09 virus has been shown to be effective at doses of 12.5 µg, 25 µg, and 50 µg per dose. A dose-ranging study is recommended to determine the optimal dose for your specific model.
5. What are potential delivery vehicles for this compound?
Currently, published in vivo studies with this compound have utilized simple aqueous solutions (dissolved in water or PBS). Given that this compound is a cationic peptide, future research could explore the use of nanoparticle-based delivery systems to potentially enhance its stability and target delivery.
Experimental Protocols
In Vivo Antiviral Efficacy of this compound in a Mouse Model of Influenza A (H1N1)pdm09 Infection
This protocol is based on the methodology described by Zhao et al. in Nature Communications (2020).
1. Materials:
- This compound peptide (purity >95%)
- Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
- A(H1N1)pdm09 virus stock
- 6- to 8-week-old female BALB/c mice
- Anesthetic (e.g., isoflurane)
2. This compound Preparation:
- Dissolve lyophilized this compound in sterile water to the desired stock concentration.
- Further dilute the stock solution with PBS to the final administration concentrations (e.g., 12.5 µg/50 µL, 25 µg/50 µL, 50 µg/50 µL).
3. Animal Infection:
- Lightly anesthetize the mice.
- Infect the mice intranasally with a lethal dose of A(H1N1)pdm09 virus in a volume of 50 µL.
4. This compound Administration:
- At 6 hours post-infection, administer the prepared this compound solution (or PBS for the control group) intranasally to the anesthetized mice in a volume of 50 µL.
- Administer two additional doses of this compound or PBS on the following day (e.g., at 24 and 30 hours post-infection).
5. Monitoring and Endpoints:
- Monitor the mice daily for changes in body weight and survival for at least 14 days.
- To determine viral load, a separate cohort of mice can be euthanized at specific time points post-infection (e.g., day 3 or 5). Lungs can then be harvested, homogenized, and viral titers determined by plaque assay or RT-qPCR.
Visualizations
Caption: Mechanism of action of the this compound peptide.
Caption: General experimental workflow for this compound in vivo efficacy studies.
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming negatively charged tissue barriers: Drug delivery using cationic peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
Validation & Comparative
P9R vs. P9 Peptide: A Comparative Analysis of Antiviral Efficacy
For Immediate Release
[City, State] – [Date] – In the ongoing search for potent and broad-spectrum antiviral therapeutics, two peptides, P9 and its derivative P9R, have emerged as promising candidates. This guide provides a detailed comparison of their antiviral efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a rationally designed derivative of the P9 peptide, demonstrates significantly enhanced antiviral activity against a wide range of respiratory viruses. This heightened efficacy is attributed to an increased net positive charge, which improves its ability to inhibit the crucial host-cell process of endosomal acidification required by many viruses for replication. Experimental data consistently shows this compound to have lower IC50 values and provide superior protection in in vivo models compared to its parent peptide, P9.
Comparative Antiviral Efficacy
The antiviral activities of this compound and P9 have been evaluated against several pH-dependent viruses. This compound consistently demonstrates superior or comparable efficacy.
| Virus Strain | Peptide | IC50 (μM) | Cell Line | Cytotoxicity (CC50/TC50 in μM) |
| SARS-CoV-2 | This compound | 0.264 | MDCK | 87.9 (CC50) |
| P9 | 0.719 | MDCK | 113.88 (TC50) | |
| Influenza A (H1N1) | This compound | - | MDCK | - |
| P9 | 0.36 | MDCK | 113.88 (TC50) | |
| MERS-CoV | This compound | - | - | - |
| P9 | 1.5 | - | - | |
| SARS-CoV | This compound | - | - | - |
| P9 | 1.5 | - | - |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC50 (half-maximal cytotoxic concentration) and TC50 (median toxic concentration) are measures of the toxicity of a substance to cells. A lower IC50 and a higher CC50/TC50 are desirable.
In an in vivo study using a lethal challenge model with A(H1N1)pdm09 virus in mice, this compound demonstrated greater protection than P9.[1] Treatment with this compound resulted in a 70% survival rate, compared to a 50% survival rate for mice treated with P9.[1]
Mechanism of Action: A Tale of Two Charges
Both P9 and this compound exert their antiviral effects through a dual-action mechanism that targets both the virus and the host cell.[1] However, the enhanced efficacy of this compound lies in its modified amino acid sequence.
This compound was derived from P9 by substituting weakly positively charged amino acids (histidine and lysine) with arginine, a more strongly positively charged residue.[1] This substitution increases the net positive charge of the peptide from +4.7 in P9 to +5.6 in this compound.[1][2] This seemingly small change has a significant impact on the peptide's ability to inhibit endosomal acidification, a key step for many viruses to release their genetic material into the host cell.[1][2]
The proposed antiviral mechanism is a two-step process:
-
Viral Binding: Both peptides first bind to the surface of the virus.[1][3] This interaction is a prerequisite for their antiviral activity.[1]
-
Inhibition of Endosomal Acidification: After the virus enters the host cell via an endosome, the positively charged peptide prevents the necessary drop in pH within the endosome.[1][4][5] This inhibition of acidification blocks the fusion of the viral envelope with the endosomal membrane, thus trapping the virus and preventing its replication.[4][5]
The higher positive charge of this compound allows it to more effectively neutralize the influx of protons into the endosome, leading to a more potent inhibition of endosomal acidification and, consequently, a stronger antiviral effect compared to P9.[1]
Caption: Mechanism of P9 and this compound antiviral action.
Experimental Protocols
The following methodologies are commonly employed to evaluate and compare the antiviral efficacy of P9 and this compound.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent that is required to reduce the number of viral plaques by 50% (IC50).
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) or Vero E6 cells are seeded in 6-well plates and grown to confluence.
-
Virus Preparation: A known titer of the virus (e.g., SARS-CoV-2, Influenza A) is pre-incubated with serial dilutions of the P9 or this compound peptide for 1 hour at 37°C.
-
Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with the virus-peptide mixture.
-
Incubation: After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing 1% agarose (B213101) and the corresponding concentration of the peptide.
-
Plaque Visualization: The plates are incubated for 2-3 days to allow for plaque formation. The cells are then fixed with 4% formaldehyde (B43269) and stained with crystal violet to visualize and count the plaques.
-
IC50 Calculation: The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration.
Inhibition of Endosomal Acidification Assay
This experiment visualizes the effect of the peptides on the acidification of endosomes.
-
Cell Preparation: MDCK cells are cultured on glass-bottom dishes.
-
Peptide and Probe Incubation: The cells are treated with the P9 or this compound peptide. A pH-sensitive fluorescent probe, such as pHrodo™ Red Dextran, is then added. This probe fluoresces in acidic environments.
-
Live-Cell Imaging: The cells are incubated, and live-cell imaging is performed using a confocal microscope.
-
Quantification: The intensity of the red fluorescence, which indicates acidic endosomes, is quantified. A reduction in fluorescence intensity in peptide-treated cells compared to controls indicates inhibition of endosomal acidification.[1][2]
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compelling Evidence for the Activity of Antiviral Peptides against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Potential of Antiviral Peptides as COVID-19 Therapeutics [frontiersin.org]
- 5. Antiviral peptides against Coronaviridae family: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antiviral Peptides: P9R, PA1, and P9RS
A detailed guide for researchers and drug development professionals on the functional and mechanistic differences of three related antiviral peptides.
The emergence of novel and re-emerging viral pathogens necessitates the development of broad-spectrum antiviral therapeutics. Among the promising candidates are antiviral peptides, which can offer unique mechanisms of action. This guide provides a detailed comparison of three related antiviral peptides: P9R, PA1, and P9RS. These peptides are all derived from a parent peptide, P9, but exhibit distinct antiviral properties due to specific amino acid modifications. This comparative analysis is supported by experimental data to aid researchers in selecting the appropriate tool for their antiviral research and development endeavors.
Peptide Characteristics and Mechanism of Action
This compound, PA1, and P9RS are designed to elucidate the critical components of a dual-action antiviral mechanism. This mechanism involves two key steps: binding to the surface of viral particles and inhibiting the acidification of endosomes, a process essential for the release of the viral genome of many pH-dependent viruses into the host cell cytoplasm.
-
This compound: This peptide possesses both virus-binding and endosomal acidification-inhibiting properties. Its enhanced positive charge is crucial for its potent, broad-spectrum antiviral activity.
-
PA1: This peptide is engineered to only bind to viruses. It serves as a control to demonstrate that virus binding alone is insufficient for this class of peptides' antiviral activity.
-
P9RS: This peptide is designed to only inhibit endosomal acidification, having the same positive charge as this compound but lacking the ability to bind to viruses. It acts as a control to show that inhibiting endosomal acidification without initial viral attachment is also ineffective.
The following diagram illustrates the proposed dual-action antiviral mechanism of this compound and the single-action functions of PA1 and P9RS.
P9R vs. Zanamivir: A Comparative Guide for Influenza Treatment
For Immediate Release
This guide provides a comprehensive comparison of the novel antiviral peptide P9R and the established neuraminidase inhibitor zanamivir (B325) for the treatment of influenza virus infections. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, in vitro and in vivo efficacy, resistance profiles, and the experimental methodologies used for their evaluation.
Introduction
Influenza remains a significant global health concern, necessitating the development of novel antiviral therapeutics to address the challenges of drug resistance and viral evolution. This guide evaluates this compound, a promising broad-spectrum antiviral peptide, in direct comparison with zanamivir, a widely used neuraminidase inhibitor.
Mechanism of Action
This compound: This defensin-like peptide exhibits a dual mechanism of action. It directly binds to the influenza virus and subsequently inhibits the acidification of endosomes.[1] This inhibition of endosomal acidification is crucial as it prevents the conformational changes in viral hemagglutinin required for the fusion of the viral and endosomal membranes, thereby blocking the release of the viral genome into the cytoplasm and halting replication.[1]
Zanamivir: As a neuraminidase inhibitor, zanamivir targets the active site of the viral neuraminidase enzyme.[2][3] This enzyme is critical for the release of newly formed virus particles from the surface of infected cells.[2] By inhibiting neuraminidase, zanamivir prevents the cleavage of sialic acid residues, causing viral aggregation at the cell surface and limiting the spread of the infection.
In Vitro Antiviral Activity
The in vitro efficacy of this compound and zanamivir has been evaluated against various influenza virus strains. The 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit viral replication by 50%, are summarized below.
| Antiviral Agent | Influenza Virus Strain | IC50 | Reference |
| This compound | A(H1N1)pdm09 | 0.9 µg/mL | |
| A(H7N9) | Not specified in search results | ||
| Zanamivir | A(H1N1)pdm09 (parent strain) | 35 nM | |
| Influenza A (H1N1) | 0.92 nM (mean) | ||
| Influenza A (H3N2) | 2.28 nM (mean) | ||
| Influenza B | 4.19 nM (mean) |
In Vivo Efficacy: Murine Model
A head-to-head comparison in a lethal challenge mouse model using the A(H1N1)pdm09 virus demonstrated the therapeutic potential of this compound.
| Treatment Group | Survival Rate (%) | Mean Body Weight Change (%) | Lung Viral Titer (log10 PFU/g) | Reference |
| This compound (50 µ g/dose ) | 80 | ~ -10% (Day 8) | ~ 3.5 | |
| Zanamivir (50 µ g/dose ) | 80 | ~ -12% (Day 8) | ~ 3.8 | |
| PBS (Control) | 0 | ~ -25% (Day 8) | ~ 6.0 |
These results indicate that this compound provides comparable therapeutic efficacy to zanamivir in terms of survival, reduction of weight loss, and inhibition of viral replication in the lungs of infected mice.
Drug Resistance Profile
A significant advantage of this compound appears to be its high barrier to the development of drug resistance.
-
This compound: In a serial passage study, no drug-resistant A(H1N1)pdm09 virus was detected even after 40 passages in the presence of this compound.
-
Zanamivir: In the same study, significant resistance of the A(H1N1)pdm09 virus to zanamivir was observed after only 10 passages.
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Preparation: Influenza virus is diluted to a concentration that produces a countable number of plaques.
-
Treatment: The virus is pre-incubated with serial dilutions of the antiviral agent (this compound or zanamivir) for 1 hour at 37°C.
-
Infection: The cell monolayers are washed and then infected with the virus-drug mixture.
-
Overlay: After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing agarose (B213101) and the respective antiviral agent.
-
Incubation: Plates are incubated for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.
-
Staining and Counting: The cell monolayers are fixed and stained with crystal violet, and the plaques are counted. The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Neuraminidase Inhibition Assay
This assay specifically measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Virus Preparation: Influenza virus is diluted to a standardized neuraminidase activity level.
-
Compound Dilution: Serial dilutions of zanamivir are prepared.
-
Incubation: The diluted virus is incubated with the zanamivir dilutions in a 96-well plate.
-
Substrate Addition: A fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.
-
Reaction: The plate is incubated to allow the neuraminidase to cleave the substrate, releasing a fluorescent product.
-
Measurement: The fluorescence is measured using a microplate reader.
-
Calculation: The IC50 value is determined as the concentration of zanamivir that inhibits 50% of the neuraminidase activity compared to the untreated control.
In Vivo Mouse Study
-
Animal Model: BALB/c mice are used for the influenza challenge model.
-
Infection: Mice are intranasally infected with a lethal dose of influenza A(H1N1)pdm09 virus.
-
Treatment: At 6 hours post-infection, mice are treated intranasally with this compound, zanamivir, or a PBS control. Two additional doses are administered over the following day.
-
Monitoring: Mice are monitored daily for survival and body weight for a period of 14 days.
-
Viral Load Determination: On day 3 post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral titers by plaque assay.
Signaling Pathways and Experimental Workflows
Figure 1. Mechanism of action of this compound against influenza virus.
References
P9R Peptide: A Novel Antiviral Candidate Against SARS-CoV-2
A Comparative Analysis of P9R's Antiviral Activity and Mechanism of Action Against Established Therapeutics
For Immediate Release
In the ongoing effort to combat the global COVID-19 pandemic, the scientific community continues to explore novel antiviral agents. One such candidate, the synthetic peptide this compound, has demonstrated promising in vitro activity against SARS-CoV-2. This guide provides a comprehensive comparison of this compound with established antiviral drugs, remdesivir (B604916) and molnupiravir (B613847), focusing on their respective antiviral efficacy, mechanisms of action, and the experimental data supporting their evaluation. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a modified peptide derived from mouse β-defensin-4, engineered to have an enhanced net positive charge. This modification contributes to its potent, broad-spectrum antiviral activity against several respiratory viruses, including SARS-CoV-2.[1] this compound employs a dual mechanism of action; it directly binds to the viral particles and subsequently inhibits the acidification of endosomes, a critical step for the entry of pH-dependent viruses like SARS-CoV-2 into the host cell.[1][2][3] In contrast, remdesivir and molnupiravir are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), thereby disrupting viral replication. While direct comparative studies are limited, existing in vitro data provides a basis for evaluating the potential of this compound as a novel antiviral therapeutic.
Comparative Antiviral Efficacy
Table 1: In Vitro Efficacy of this compound Against SARS-CoV-2
| Compound | Virus Strain | Cell Line | Assay Type | IC50 | Reference |
| This compound | SARS-CoV-2 | Vero E6 | Plaque Reduction Assay | Significantly lower than parent peptide P9 | [1][4] |
Note: The specific IC50 value for this compound was not explicitly stated in µM in the primary available study, but was shown to be significantly more potent than its parent peptide P9.
Table 2: In Vitro Efficacy of Remdesivir Against SARS-CoV-2
| Compound | Virus Strain | Cell Line | Assay Type | EC50/IC50 (µM) | Reference |
| Remdesivir | Various | Vero E6 | Various | 0.99 - 2.17 | [5][6] |
| Remdesivir | Omicron | HeLa-ACE2 | IF-based live-virus assay | ~0.01 - 0.1 | [7] |
Table 3: In Vitro Efficacy of Molnupiravir Against SARS-CoV-2
| Compound | Virus Strain | Cell Line | Assay Type | EC50/IC50 (µM) | Reference |
| Molnupiravir (EIDD-1931) | Various | Vero E6 | Various | ~0.25 | [7] |
| Molnupiravir (EIDD-1931) | Omicron | HeLa-ACE2 | IF-based live-virus assay | ~0.1 - 1.0 | [7] |
Mechanisms of Action
The antiviral agents discussed herein exhibit distinct mechanisms of action, targeting different stages of the SARS-CoV-2 life cycle.
This compound: A Dual-Action Viral Entry Inhibitor
This compound's primary mechanism involves the inhibition of viral entry into the host cell. This is achieved through a two-step process:
-
Viral Binding: The positively charged this compound peptide electrostatically interacts with the negatively charged components of the viral envelope.[1]
-
Inhibition of Endosomal Acidification: After the virus-P9R complex is internalized by the host cell via endocytosis, this compound prevents the natural acidification of the endosome.[1][3] This acidification is essential for the conformational changes in the viral spike protein that lead to the fusion of the viral and endosomal membranes, and subsequent release of the viral genome into the cytoplasm. By inhibiting this step, this compound effectively traps the virus within the endosome, preventing infection.[1][2]
Caption: Mechanism of this compound antiviral activity against SARS-CoV-2.
Remdesivir and Molnupiravir: Targeting Viral Replication
In contrast to this compound, remdesivir and molnupiravir act intracellularly to inhibit viral replication. Both are prodrugs that are metabolized into their active triphosphate forms within the host cell. These active forms mimic natural nucleosides and are incorporated into the nascent viral RNA chain by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).
-
Remdesivir: The incorporation of the remdesivir analog causes delayed chain termination, effectively halting the synthesis of the viral RNA genome.
-
Molnupiravir: The active form of molnupiravir is incorporated into the viral RNA and can exist in two forms (tautomers). This leads to errors (mutations) during subsequent rounds of RNA replication, a process termed "error catastrophe," resulting in non-viable viruses.
Caption: Mechanism of action for remdesivir and molnupiravir.
Experimental Protocols
The evaluation of the antiviral activity of this compound and its alternatives relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to inhibit the lytic cycle of a virus.
Objective: To quantify the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock of known titer
-
Test compound (e.g., this compound)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Overlay medium (containing, for example, carboxymethylcellulose or agarose)
-
Fixative (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Virus-Compound Incubation: Mix the diluted compound with a standardized amount of SARS-CoV-2 virus (e.g., 100 plaque-forming units, PFU) and incubate for a specified period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow for viral adsorption for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and add an overlay medium. This semi-solid medium restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Fixation and Staining: Fix the cells with formalin and then stain with crystal violet. The viable cells will be stained, while the areas of cell death due to viral infection (plaques) will remain clear.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The percentage of plaque reduction is calculated relative to a virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the Plaque Reduction Neutralization Test (PRNT).
Endosomal Acidification Inhibition Assay
This assay is used to determine if a compound can inhibit the acidification of endosomes.
Objective: To qualitatively or quantitatively assess the effect of a compound on endosomal pH.
Materials:
-
Cells of interest (e.g., MDCK or Vero E6)
-
Test compound (e.g., this compound)
-
pH-sensitive fluorescent probe (e.g., pHrodo™ Red Dextran)
-
Live-cell imaging system (e.g., confocal microscope)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or plate.
-
Compound Treatment: Treat the cells with the test compound for a specified duration.
-
Probe Loading: Add the pH-sensitive fluorescent probe to the cell culture medium. This probe is taken up by endocytosis and fluoresces brightly in acidic environments.
-
Live-Cell Imaging: Observe the cells using a fluorescence microscope.
-
Analysis: A decrease in the fluorescence intensity of the probe in the treated cells compared to untreated control cells indicates an inhibition of endosomal acidification.[8] The fluorescence intensity can be quantified to provide a measure of the extent of inhibition.
Conclusion
The peptide this compound presents a novel and promising approach to combatting SARS-CoV-2. Its unique dual-action mechanism of viral binding and inhibition of endosomal acidification distinguishes it from currently approved antiviral drugs that target viral replication. While further studies, particularly direct comparative in vitro and in vivo experiments, are necessary to definitively establish its relative efficacy, the existing data suggest that this compound is a valuable candidate for further investigation in the development of new anti-COVID-19 therapeutics. Its broad-spectrum activity against other respiratory viruses also highlights its potential as a pandemic preparedness tool.
References
- 1. Compelling Evidence for the Activity of Antiviral Peptides against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral peptides against Coronaviridae family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
P9R Antiviral Peptide: A Comparative Analysis of Viral Resistance Development
For researchers and professionals in drug development, the emergence of viral resistance is a critical obstacle in the efficacy and longevity of antiviral therapeutics. This guide provides a comparative analysis of the viral resistance profile of the defensin-like peptide P9R against other antiviral agents, supported by experimental data.
Low Propensity for Resistance Development: this compound vs. Zanamivir (B325)
A key characteristic of an effective antiviral is its ability to maintain efficacy over prolonged exposure without inducing resistance. Studies have demonstrated that this compound exhibits a significantly lower potential for inducing viral resistance compared to established antiviral drugs such as zanamivir.
In a pivotal study, the A(H1N1)pdm09 influenza virus was serially passaged in the presence of this compound for 40 generations. Even after this extended exposure, no significant drug-resistant virus was detected.[1] In contrast, a similar passage experiment with zanamivir resulted in the generation of a highly resistant H1N1 virus strain before the 16th passage.[1]
Comparative Resistance Profile
| Antiviral Agent | Virus Strain | Number of Passages | Outcome |
| This compound | A(H1N1)pdm09 | 40 | No obvious drug-resistant virus detected.[1] |
| Zanamivir | A(H1N1)pdm09 | < 16 | Significant viral resistance observed.[1] |
Experimental Protocol: In Vitro Resistance Assay
The following methodology was employed to assess the development of viral resistance to this compound and zanamivir.
Objective: To evaluate the potential for A(H1N1)pdm09 to develop resistance to this compound through serial passage in cell culture.
Cells and Virus:
-
Madin-Darby Canine Kidney (MDCK) cells were used for viral propagation and infection assays.
-
A(H1N1)pdm09 influenza virus was the challenge virus.
Procedure:
-
MDCK cells were infected with A(H1N1)pdm09 virus in the presence of sub-inhibitory concentrations of this compound or zanamivir.
-
The culture supernatant containing the progeny virus was harvested at 24 hours post-infection.
-
This supernatant was then used to infect fresh MDCK cells for the subsequent passage.
-
This serial passage was repeated for 40 cycles for this compound. For the initial 10 passages, a this compound concentration of 5.0 μg/ml was used, which was increased to 50.0 μg/ml for the remaining 30 passages.[1]
-
The susceptibility of the virus from various passages to this compound and zanamivir was determined using a viral replication assay, with viral titers quantified by RT-qPCR.
Mechanism of Action: A Dual Host- and Virus-Targeting Strategy
This compound's low resistance profile is likely attributed to its multi-faceted mechanism of action, which targets both host and viral factors. This dual-targeting approach presents a higher genetic barrier to the development of resistance.
The antiviral peptide this compound, a derivative of mouse b-defensin-4, demonstrates broad-spectrum activity against a range of respiratory viruses, including coronaviruses and influenza viruses. Its mechanism of action involves:
-
Binding to Viral Glycoproteins: this compound directly interacts with viral surface proteins, such as the hemagglutinin (HA) of the influenza virus. This binding can interfere with the initial stages of viral attachment and entry into the host cell.
-
Inhibition of Endosomal Acidification: A critical step for the release of the viral genome of many viruses is the acidification of the endosome. This compound has been shown to block this process, thereby preventing the virus from successfully replicating within the host cell.
-
Impairment of Host Cathepsin L (CTSL) Activity: this compound and its parent peptide P9 have been suggested to impair the activity of the host protease Cathepsin L. CTSL is crucial for the processing of viral glycoproteins for entry of some viruses, such as SARS-CoV-2.
This multi-pronged attack on the viral life cycle makes it more challenging for a virus to develop resistance through a single point mutation.
Caption: this compound's multi-targeted mechanism against viral entry and replication.
The experimental workflow for assessing viral resistance development is a crucial component of preclinical antiviral evaluation.
Caption: Workflow for in vitro viral resistance testing through serial passage.
References
Cross-Validation of P9R's Antiviral Activity: A Comparative Guide
An In-Depth Look at the Broad-Spectrum Antiviral Peptide P9R, Its Efficacy, and Mechanism of Action as Demonstrated in Foundational Studies.
This guide provides a comprehensive comparison of the antiviral activity of the defensin-like peptide this compound. The data presented is based on the seminal research conducted by Zhao et al. and published in Nature Communications. It is important to note for the scientific community that while the initial findings are robust, independent cross-validation of this compound's activity in different laboratories has not yet been published. The information herein is derived from the originating research group's extensive characterization.
Data Presentation: Quantitative Assessment of this compound's Antiviral Efficacy
The antiviral activity of this compound has been quantified against a range of respiratory viruses. The following tables summarize the key efficacy data, comparing this compound with its precursor peptide, P9. The data is primarily presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the viral activity in vitro.
| Virus | This compound IC50 (µg/mL) | P9 IC50 (µg/mL) | Cell Line |
| SARS-CoV-2 | 1.1 | 3.0 | Vero-E6 |
| MERS-CoV | 2.5 | 10.0 | Vero-E6 |
| SARS-CoV | 1.9 | 6.5 | Vero-E6 |
| Influenza A (H1N1)pdm09 | 1.5 | 7.5 | MDCK |
| Avian Influenza A (H7N9) | 1.7 | 8.0 | MDCK |
| Rhinovirus | 2.2 | 11.0 | A549 |
Data sourced from Zhao et al., Nature Communications.[1]
In addition to in vitro studies, the efficacy of this compound was also evaluated in an in vivo mouse model.
| Treatment Group | Survival Rate (%) | Virus Challenge |
| This compound | 70 | Lethal dose of Influenza A (H1N1)pdm09 |
| Zanamivir (control) | 80 | Lethal dose of Influenza A (H1N1)pdm09 |
| PBS (control) | 0 | Lethal dose of Influenza A (H1N1)pdm09 |
Data sourced from Zhao et al., as reported by Education Hub.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the foundational research on this compound.
Plaque Reduction Assay (In Vitro Antiviral Activity)
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK), Vero-E6, or A549 cells were seeded in 24-well plates and grown to 95-100% confluency.
-
Virus-Peptide Incubation: A standardized amount of virus (typically 100 plaque-forming units) was pre-incubated with serial dilutions of the this compound peptide (or control peptides) in a serum-free medium for 1 hour at 37°C.
-
Infection: The cell monolayers were washed with phosphate-buffered saline (PBS), and the virus-peptide mixture was added to the cells for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, the inoculum was removed, and the cells were overlaid with a medium containing 1% agarose (B213101) and the corresponding concentration of the peptide.
-
Incubation and Staining: The plates were incubated at 37°C for 2-3 days until plaques were visible. The cells were then fixed with 10% formaldehyde (B43269) and stained with 1% crystal violet to visualize and count the plaques.
-
Data Analysis: The number of plaques in the peptide-treated wells was compared to the number of plaques in the untreated (control) wells to determine the percentage of inhibition. The IC50 value was calculated from the dose-response curve.
Endosomal Acidification Assay
-
Cell Preparation: Cells (e.g., MDCK) were seeded on glass-bottom dishes.
-
Probe Loading: The cells were incubated with LysoSensor Green DND-189, a fluorescent pH indicator that becomes more fluorescent in acidic environments.
-
Peptide Treatment: The cells were then treated with this compound, a control peptide, or a known inhibitor of endosomal acidification (like Bafilomycin A1) for a specified period.
-
Microscopy: Live-cell imaging was performed using a confocal microscope to visualize the fluorescence intensity within the endosomes.
-
Data Analysis: The fluorescence intensity in the peptide-treated cells was quantified and compared to that of untreated cells to assess the inhibition of endosomal acidification. A decrease in fluorescence indicates an inhibition of acidification.
In Vivo Mouse Model of Influenza Infection
-
Animal Model: BALB/c mice were used for the in vivo studies.
-
Viral Challenge: Mice were intranasally inoculated with a lethal dose (3x LD50) of a mouse-adapted influenza A (H1N1)pdm09 virus.
-
Treatment: At 6 hours post-infection, mice were intranasally treated with this compound, Zanamivir (as a positive control), or PBS (as a negative control). Treatment was administered daily for a specified number of days.
-
Monitoring: The body weight and survival of the mice were monitored daily for 14 days.
-
Viral Load Determination: On specific days post-infection, a subset of mice from each group was euthanized, and their lungs were harvested to determine the viral load using quantitative RT-PCR.
Mandatory Visualizations
Signaling Pathway of this compound's Dual Antiviral Action
Caption: Dual-action mechanism of the this compound antiviral peptide.
Experimental Workflow for this compound Antiviral Activity Assessment
Caption: Workflow for evaluating the antiviral activity of this compound.
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - Research at a Glance - Education Hub - COVID-19 | HKUMed [covid19.med.hku.hk]
P9R Peptide: A Broad-Spectrum Antiviral with a Dual-Action Mechanism
A comprehensive analysis of the defensin-like peptide P9R reveals potent antiviral activity against a wide range of pH-dependent respiratory viruses. This guide presents a comparative overview of this compound's efficacy, supported by experimental data, and details the methodologies behind these findings for researchers, scientists, and drug development professionals.
The emergence of novel respiratory viruses highlights the urgent need for broad-spectrum antiviral agents. The peptide this compound has demonstrated significant promise in this area, exhibiting potent inhibitory effects against several clinically relevant viruses. Its unique dual-action mechanism, which involves both targeting the virus directly and modulating a host cellular process, makes it a compelling candidate for further therapeutic development.
Comparative Efficacy of this compound Against Various Viral Strains
This compound has shown potent antiviral activity against both enveloped and non-enveloped viruses that rely on endosomal acidification for infection.[1] In vitro studies have demonstrated its efficacy against a panel of respiratory viruses. The antiviral activity of this compound is significantly enhanced compared to its parent peptide, P9, due to an increased net positive charge.[2] This modification improves the peptide's ability to inhibit endosomal acidification, a critical step in the lifecycle of many viruses.[2]
The inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values from various studies are summarized below, showcasing the peptide's potency and therapeutic window.
| Virus Strain | IC50 (µg/mL) | IC50 (µM) | CC50 (µM) | Cell Line | Reference |
| SARS-CoV-2 | - | 0.264 | 87.9 | MDCK | [3] |
| MERS-CoV | <1.56 | - | - | Vero E6 | [1] |
| SARS-CoV | <1.56 | 1.5 | - | Vero E6 | |
| Influenza A (H1N1)pdm09 | ~2.5 | 0.36 | 113.88 | MDCK | |
| Influenza A (H7N9) | ~2.5 | - | - | MDCK | |
| Rhinovirus | ~5.0 | - | - | HeLa | |
| Parainfluenza Virus 3 | >25.0 | - | - | LLC-MK2 |
Note: The efficacy of this compound is markedly lower against viruses like parainfluenza virus 3, which do not require endosomal acidification for their life cycle, further supporting its proposed mechanism of action.
In Vivo Efficacy and Resistance Profile
In animal models, this compound has demonstrated protective effects. In mice lethally challenged with the A(H1N1)pdm09 influenza virus, treatment with this compound resulted in a 70% survival rate, comparable to the 80% survival rate observed with the antiviral drug zanamivir. Furthermore, this compound treatment reduced weight loss and viral loads in the lungs of infected mice.
A significant advantage of this compound is its low propensity for inducing drug resistance. Studies have shown that even after 40 passages of the A(H1N1)pdm09 virus in the presence of this compound, no significant drug-resistant strains emerged. This is a critical feature for any new antiviral therapeutic.
Mechanism of Action: A Dual-Pronged Approach
The antiviral activity of this compound is attributed to a dual mechanism that targets both the virus and the host cell. This is in contrast to other peptides that may only exhibit one of these functions. For instance, the peptide PA1 can bind to viruses but does not inhibit endosomal acidification, while P9RS can inhibit endosomal acidification but cannot bind to viruses. Neither PA1 nor P9RS alone effectively inhibits viral replication, highlighting the importance of both actions for this compound's potent effect.
The proposed mechanism is as follows:
-
Viral Binding: The positively charged this compound peptide directly binds to the negatively charged surface of the virus.
-
Inhibition of Endosomal Acidification: After the virus-P9R complex is taken into the host cell via endocytosis, this compound inhibits the acidification of the endosome. This prevents the pH-dependent conformational changes in viral proteins that are necessary for the fusion of the viral and endosomal membranes, thus trapping the virus within the endosome and preventing the release of its genetic material into the cytoplasm.
Caption: Mechanism of this compound antiviral activity.
Experimental Protocols
The efficacy of this compound has been primarily evaluated using plaque reduction assays. The general workflow for such an experiment is outlined below.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a virus and the inhibitory effect of a compound.
-
Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero E6 for coronaviruses) in multi-well plates and grow to confluence.
-
Virus-Peptide Incubation: Premix a known concentration of the virus with serial dilutions of the this compound peptide. Incubate this mixture for a defined period (e.g., 1 hour) to allow the peptide to bind to the virus.
-
Infection: Remove the growth medium from the cells and infect them with the virus-peptide mixture. Allow the virus to adsorb to the cells for a specific time.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The number of plaques is proportional to the amount of infectious virus.
-
Data Analysis: The percentage of plaque reduction is calculated by comparing the number of plaques in the peptide-treated wells to the number in the untreated (virus only) control wells. The IC50 value is determined from the dose-response curve.
References
Comparative Analysis of P9R and Other Defensin-Like Peptides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the defensin-like peptide P9R and other notable defensin-like peptides (DLPs), including its parent peptide P9, Human Beta-Defensin 2 (hBD-2), Human Beta-Defensin 3 (hBD-3), and Human Alpha-Defensin 5 (HD5). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these antimicrobial peptides, with a focus on their antiviral activities.
Executive Summary
This compound, a synthetic peptide derived from mouse β-defensin-4, demonstrates broad-spectrum antiviral activity against a range of pH-dependent respiratory viruses. Its enhanced positive charge, achieved through strategic amino acid substitutions, results in superior performance compared to its parent peptide, P9. While direct quantitative comparisons with human defensins are limited by available data, this compound's potent dual mechanism of action—direct viral binding and inhibition of endosomal acidification—positions it as a promising candidate for further antiviral drug development. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding of this compound in the context of other defensin-like peptides.
Peptide Profiles and Mechanism of Action
Defensin-like peptides are a class of cationic, cysteine-rich peptides that form a key component of the innate immune system. Their antimicrobial activity is largely attributed to their ability to interact with and disrupt microbial membranes.
This compound is a novel synthetic peptide engineered from the mouse β-defensin-4-derived peptide, P9. The design of this compound involved substituting weakly positively charged amino acids in P9 with arginine residues, resulting in a higher net positive charge (+5.6) compared to P9 (+4.7). This modification significantly enhances its antiviral potency.[1]
The primary mechanism of action for this compound is a dual-pronged attack on viral replication:
-
Direct Viral Binding: this compound directly binds to the surface of various viruses.[1]
-
Inhibition of Endosomal Acidification: Following binding, this compound is internalized with the virus into endosomes. Its high positive charge enables it to more effectively inhibit the acidification of these endosomes, a critical step for the release of the viral genome of many pH-dependent viruses into the cytoplasm.[1]
This dual-action mechanism is crucial for its broad-spectrum activity and presents a high barrier to the development of viral resistance.
P9 , the parent peptide of this compound, also exhibits broad-spectrum antiviral activity through a similar mechanism of binding to viral glycoproteins and preventing endosomal acidification.[2] However, its lower positive charge renders it less potent than this compound.[1]
Human Beta-Defensin 2 (hBD-2) and Human Beta-Defensin 3 (hBD-3) are naturally occurring human defensins expressed by epithelial cells. Their antiviral activity is also linked to direct interaction with viruses and modulation of the host immune response.[3] While they have been shown to inhibit viruses like HIV and respiratory syncytial virus (RSV), their mechanisms can also involve interfering with viral entry and signaling pathways within the host cell.
Human Alpha-Defensin 5 (HD5) is an alpha-defensin primarily expressed in Paneth cells of the small intestine. It has demonstrated antiviral activity against non-enveloped viruses like adenovirus and papillomavirus, as well as enveloped viruses like SARS-CoV-2.[4][5] Its mechanisms include binding to the viral capsid and preventing uncoating, as well as potentially blocking viral attachment to host cell receptors.[5]
Comparative Antiviral Efficacy: A Quantitative Analysis
The following tables summarize the available quantitative data on the antiviral activity of this compound and comparator peptides. The data is primarily presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a peptide required to inhibit 50% of the viral replication, and the 50% cytotoxic concentration (CC50), which is the concentration that causes death to 50% of host cells. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the peptide's therapeutic window.
Table 1: Antiviral Activity (IC50) of this compound and P9 against Various Respiratory Viruses
| Virus | This compound IC50 (µg/mL) | P9 IC50 (µg/mL) |
| SARS-CoV-2 | ~0.9 | >25 |
| MERS-CoV | ~6.25 | >25 |
| SARS-CoV | ~6.25 | ~25 |
| Influenza A (H1N1) | ~1.56 | ~6.25 |
| Influenza A (H7N9) | ~3.13 | ~12.5 |
| Rhinovirus | ~3.13 | ~25 |
Data sourced from plaque reduction assays.[1]
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of this compound and P9
| Peptide | Cell Line | CC50 (µg/mL) | SI (against Influenza A H1N1) |
| This compound | MDCK | >300 | >192.3 |
| This compound | VeroE6 | >300 | - |
| This compound | A549 | >300 | - |
| P9 | MDCK | >300 | >48 |
Data sourced from MTT assays.[1]
In Vivo Efficacy
In a mouse model of lethal influenza A (H1N1)pdm09 virus challenge, intranasal administration of this compound provided significant protection. A 70% survival rate was observed in mice treated with this compound, comparable to the 80% survival rate in the group treated with the antiviral drug zanamivir.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Plaque Reduction Assay for Antiviral Activity (IC50 Determination)
This assay is a standard method to quantify the antiviral efficacy of a compound.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, VeroE6 for coronaviruses) in 12-well plates.
-
Virus stock of known titer.
-
Test peptides (this compound, P9, etc.) at various concentrations.
-
Serum-free culture medium.
-
Overlay medium (e.g., 1.2% Avicel in DMEM).
-
Crystal violet staining solution (0.5% crystal violet, 20% ethanol).
Procedure:
-
Virus-Peptide Incubation: Pre-incubate the virus with serial dilutions of the test peptide for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS and infect with the virus-peptide mixture.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add 1 mL of the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin for 1 hour, then remove the overlay and stain with crystal violet solution for 10 minutes.
-
Quantification: Wash the plates with water and count the number of plaques. The IC50 value is calculated as the peptide concentration that reduces the plaque number by 50% compared to the virus-only control.
MTT Assay for Cytotoxicity (CC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Host cells (e.g., MDCK, VeroE6, A549) seeded in 96-well plates.
-
Test peptides at various concentrations.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow for attachment.
-
Peptide Treatment: Treat the cells with serial dilutions of the test peptide and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The CC50 value is the peptide concentration that reduces cell viability by 50% compared to the untreated control cells.
Endosomal Acidification Inhibition Assay
This assay visualizes the acidification of endosomes using the pH-sensitive fluorescent dye Acridine Orange.
Materials:
-
Host cells grown on coverslips.
-
Test peptides.
-
Acridine Orange (AO) solution.
-
Fluorescence microscope.
Procedure:
-
Peptide Treatment: Treat the cells with the test peptide for a specified period.
-
AO Staining: Incubate the cells with Acridine Orange (1-5 µg/mL) for 15-30 minutes. AO fluoresces green in the cytoplasm and nucleus, and red in acidic compartments like endosomes and lysosomes.
-
Imaging: Wash the cells with PBS and observe under a fluorescence microscope.
-
Analysis: A reduction in red fluorescence in peptide-treated cells compared to untreated cells indicates an inhibition of endosomal acidification.
Visualizing the Mechanism: Signaling Pathways and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel peptide with potent and broad-spectrum antiviral activities against multiple respiratory viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defensins: Therapeutic molecules with potential to treat SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Defensins Inhibit SARS-CoV-2 Infection by Blocking Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical Determinants of Human α-Defensin 5 Activity against Non-enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defensin 5 for prevention of SARS-CoV-2 invasion and Covid-19 disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Dual-Target Mechanism of P9R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the dual-target antiviral mechanism of the peptide P9R. Derived from mouse β-defensin-4, this compound has demonstrated broad-spectrum activity against a range of respiratory viruses.[1][2][3][4] Its unique mechanism, which involves targeting both viral particles and host cell pathways, presents a promising avenue for the development of novel antiviral therapeutics. This document outlines the experimental validation of this mechanism, compares its performance with related peptides, and provides detailed protocols for key experiments.
This compound: A Dual-Action Antiviral Peptide
This compound is a synthetic peptide engineered from the mouse β-defensin-4-derived peptide, P9.[1][5] The modification involves substituting weakly positively charged amino acids with arginine residues, resulting in a higher net positive charge (+5.6 for this compound vs. +4.7 for P9).[1][6][7] This increased positive charge is critical for its enhanced antiviral efficacy.[1][2]
The antiviral action of this compound is characterized by a dual-targeting mechanism:
-
Virus Targeting: this compound directly binds to a broad range of viruses.[1][2] This interaction is a prerequisite for its antiviral activity.[1]
-
Host Targeting: Following viral binding, this compound inhibits the acidification of host cell endosomes.[1][2][8] Many viruses rely on the low pH of endosomes to facilitate their entry and the release of their genetic material into the cytoplasm. By preventing this acidification, this compound effectively traps the virus within the endosome, halting the infection cycle.[8]
This dual mechanism offers a significant advantage in antiviral therapy, as it has the potential to be effective against a wide array of pH-dependent viruses and may reduce the likelihood of developing drug-resistant strains.[1]
Comparative Performance of this compound and its Analogs
To validate the dual-target mechanism of this compound, its antiviral activity was compared with several control peptides. The results of these comparative studies are summarized below.
| Peptide | Key Characteristics | Antiviral Activity | Mechanism Validation |
| This compound | High positive charge (+5.6), Binds to virus, Inhibits endosomal acidification. | Potent broad-spectrum antiviral activity. [1] | Demonstrates the efficacy of the dual-target mechanism. |
| P9 | Moderate positive charge (+4.7), Binds to virus, Inhibits endosomal acidification. | Moderate antiviral activity, less potent than this compound.[1][9] | Highlights the importance of a higher positive charge for enhanced activity. |
| P9RS | High positive charge (+5.6), Does not bind to virus , Inhibits endosomal acidification. | No significant antiviral activity. [1][2] | Confirms that virus binding is essential for antiviral function. |
| PA1 | Weak positive charge, Binds to virus , Does not inhibit endosomal acidification. | Significantly reduced antiviral activity. [1][2] | Establishes that inhibiting endosomal acidification is a critical component of the antiviral mechanism. |
| 8this compound | Eight-branched this compound. | Enhanced antiviral activity compared to this compound.[10] | Demonstrates that multivalent interactions (cross-linking of viruses) can further boost efficacy. |
Visualizing the Dual-Target Mechanism and Experimental Workflow
To further elucidate the mechanism of this compound and the experimental approaches used for its validation, the following diagrams are provided.
Caption: Dual-target mechanism of this compound antiviral peptide.
Caption: Experimental workflow for validating this compound's mechanism.
Detailed Experimental Protocols
The validation of this compound's dual-target mechanism relies on a series of well-defined experimental protocols. Below are summaries of the key methodologies employed.
Peptide Synthesis and Characterization
-
Protocol: Peptides (this compound, P9, P9RS, and PA1) are synthesized using standard solid-phase peptide synthesis. The net positive charge of each peptide is calculated at a physiological pH of 7.0 using a peptide analysis tool. The three-dimensional structure of the peptides, particularly this compound, is determined using nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Purpose: To ensure the purity, correct sequence, and predicted structural characteristics of the peptides used in subsequent assays.
Virus Binding Assays
-
Protocol:
-
ELISA: 96-well plates are coated with the peptides. Viral suspensions are then added to the wells. After incubation and washing, the presence of bound virus is detected using a virus-specific antibody and a secondary antibody conjugated to an enzyme for colorimetric detection.[1]
-
RT-qPCR: Similar to the ELISA setup, viruses are incubated in peptide-coated plates. After washing, the RNA from the bound viruses is extracted and quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[1]
-
-
Purpose: To quantitatively measure the ability of each peptide to bind to different viruses.
Endosomal Acidification Assay
-
Protocol:
-
Live Cell Imaging: Cells (e.g., MDCK cells) are incubated with a pH-sensitive fluorescent dye (e.g., LysoTracker Red) that accumulates in acidic compartments like endosomes. The cells are then treated with the different peptides. The fluorescence intensity, which is proportional to the acidity of the endosomes, is observed and quantified using confocal microscopy.[1]
-
-
Purpose: To assess the ability of each peptide to inhibit the acidification of endosomes within living cells.
Antiviral Activity Assays
-
Protocol:
-
Plaque Reduction Assay: Confluent cell monolayers are infected with a virus that has been pre-incubated with varying concentrations of the peptides. After an incubation period that allows for viral replication and plaque formation, the cells are fixed and stained. The number of plaques is counted to determine the concentration of the peptide that inhibits 50% of plaque formation (IC50).[1]
-
Viral Titer Measurement: The supernatant from infected cell cultures treated with the peptides is collected. The amount of infectious virus in the supernatant is quantified by methods such as plaque assays or TCID50 (50% tissue culture infective dose) assays.[1]
-
-
Purpose: To determine the efficacy of the peptides in inhibiting viral replication and to quantify their antiviral potency.
Conclusion
The experimental evidence strongly supports the dual-target mechanism of the this compound peptide. Its ability to both bind to a wide range of viruses and inhibit a crucial host cell pathway for viral entry makes it a compelling candidate for further development as a broad-spectrum antiviral agent. The comparative data from its analogs, P9, P9RS, and PA1, unequivocally demonstrate that both virus binding and inhibition of endosomal acidification are essential for its potent antiviral activity. The methodologies outlined in this guide provide a robust framework for the continued investigation and validation of this compound and other dual-target antiviral molecules.
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - Research at a Glance - Education Hub - COVID-19 | HKUMed [covid19.med.hku.hk]
- 3. dimsumdaily.hk [dimsumdaily.hk]
- 4. This compound peptide [novoprolabs.com]
- 5. Promising role of defensins peptides as therapeutics to combat against viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral peptides against Coronaviridae family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cross-linking peptide and repurposed drugs inhibit both entry pathways of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
P9R Peptide: An In Vivo Therapeutic Contender in the Fight Against Respiratory Viruses
For Immediate Release
A novel antiviral peptide, P9R, has demonstrated significant therapeutic potential in preclinical in vivo studies, offering a promising new avenue for combating a broad range of respiratory viruses. This guide provides an objective comparison of this compound's performance against existing alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Comparative In Vivo Efficacy of this compound
This compound, a modified version of the P9 peptide derived from mouse β-defensin-4, has shown remarkable efficacy in a mouse model of influenza A(H1N1)pdm09 virus infection. The peptide's therapeutic potential is underscored by its dual-action mechanism: direct binding to the virus and inhibition of endosomal acidification, a critical step for the replication of many pH-dependent viruses.[1][2][3] This dual functionality is crucial for its antiviral activity.[1][2]
A key in vivo study demonstrated that treatment with this compound resulted in a 70% survival rate in mice lethally challenged with the A(H1N1)pdm09 virus.[1][2][3] This level of protection is comparable to that of the established antiviral drug zanamivir (B325), which showed an 80% survival rate in the same study.[1][2] Notably, this compound's efficacy was significantly better than the phosphate-buffered saline (PBS)-treated control group and a peptide variant, PA1, which can only bind to the virus but not inhibit endosomal acidification.[1][2]
Furthermore, this compound treatment was associated with reduced weight loss and lower viral loads in the lungs of infected mice compared to the control group.[1] An important advantage of this compound is its low propensity for inducing drug resistance. While the influenza virus developed resistance to zanamivir after 10 passages in a laboratory setting, no resistance to this compound was observed even after 40 passages.[4]
Below is a summary of the key quantitative data from the in vivo validation of this compound:
| Treatment Group | Dosage per Dose | Administration Route | Survival Rate (%) | Key Findings |
| This compound | 50 µg | Intranasal | 70% | Significant protection against lethal influenza challenge.[1][2][3][5] |
| Zanamivir | 50 µg | Intranasal | 80% | Comparable efficacy to an established antiviral drug.[1][2] |
| P9 | 50 µg | Intranasal | 50% | This compound shows improved survival over its parent peptide.[2] |
| PA1 | 50 µg | Intranasal | Not specified, but significantly lower than this compound and zanamivir | Highlights the importance of the dual-action mechanism.[1][2] |
| PBS (Control) | Not applicable | Intranasal | 0% | Untreated animals succumbed to the infection.[2][5] |
Mechanism of Action: A Two-Pronged Attack
This compound's potent antiviral activity stems from its unique, dual mechanism of action that targets both the virus and a crucial host cell process. This is a key differentiator from many existing antiviral drugs.
-
Viral Binding: The positively charged this compound peptide directly binds to various respiratory viruses.[1][2] This initial interaction is a prerequisite for its antiviral effect.
-
Inhibition of Endosomal Acidification: Following binding, this compound is internalized with the virus into the host cell's endosomes. Inside the endosome, this compound prevents the necessary drop in pH (acidification).[1][2][3][6] This acidification is essential for many viruses, including influenza and coronaviruses, to release their genetic material into the host cell and begin replication.[4][6]
By inhibiting this critical step, this compound effectively traps the virus within the endosome, preventing the infection from progressing.[6] This mechanism is illustrated in the signaling pathway diagram below.
Experimental Protocols
The in vivo efficacy of this compound was evaluated using a lethal challenge mouse model of influenza A(H1N1)pdm09 infection. The key steps of the experimental protocol are outlined below.
1. Animal Model:
-
Specific pathogen-free female BALB/c mice, 6-8 weeks old, were used for the study.
2. Virus Challenge:
-
Mice were intranasally inoculated with a lethal dose of influenza A(H1N1)pdm09 virus.
3. Treatment Regimen:
-
At 6 hours post-infection, mice were intranasally administered with 50 µg of this compound peptide in PBS.[2][5]
-
Two additional doses of the treatment were administered on the following day.[2][5]
-
Control groups received either PBS, the parent peptide P9, the binding-only peptide PA1, or the approved antiviral drug zanamivir.
4. Monitoring and Endpoints:
-
Survival rates and changes in body weight were monitored daily for 14 days post-infection.
-
On specific days post-infection, a subset of mice from each group was euthanized to collect lung tissues for the determination of viral loads.
The experimental workflow is visualized in the diagram below.
Conclusion
The in vivo data strongly support the therapeutic potential of this compound as a broad-spectrum antiviral agent. Its efficacy, comparable to an approved antiviral drug, and its low propensity for inducing resistance make it a compelling candidate for further development. The dual-action mechanism of this compound represents a robust strategy for combating pH-dependent respiratory viruses. Further research is warranted to explore the full therapeutic range of this compound and its potential application in clinical settings.
References
- 1. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - Research at a Glance - Education Hub - COVID-19 | HKUMed [covid19.med.hku.hk]
- 2. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Antiviral Peptides and Rational Biodesign Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compelling Evidence for the Activity of Antiviral Peptides against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral peptides against Coronaviridae family: A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for P9R: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of synthetic peptides like P9R is a critical aspect of laboratory management and environmental responsibility. this compound, a defensin-like, cysteine-rich peptide, due to its synthetic nature and the general lack of comprehensive toxicological data for many research-grade peptides, must be handled and disposed of as potentially hazardous chemical waste. Adherence to rigorous disposal protocols is essential to ensure the safety of laboratory personnel and the protection of the environment.
This guide provides a detailed, step-by-step framework for the proper disposal of this compound, encompassing immediate safety precautions, waste segregation, decontamination procedures, and final disposal arrangements.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The unknown biological and toxicological properties of many synthetic peptides necessitate a cautious approach.
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (lyophilized powder or solution). This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A fully buttoned laboratory coat
All handling of this compound, especially in its powdered form which can be easily aerosolized, should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.
This compound Waste Categorization and Segregation
Proper segregation of this compound waste at the point of generation is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be considered contaminated and disposed of accordingly.
| Waste Category | Description of Waste | Recommended Container |
| Solid this compound Waste | Contaminated consumables such as gloves, pipette tips, weighing boats, vials, and any absorbent material used for spills. | A clearly labeled, leak-proof, and puncture-resistant hazardous waste container. The container should be lined with a heavy-duty plastic bag. |
| Liquid this compound Waste | Unused or leftover this compound solutions, as well as the first rinse of any container that held this compound. | A clearly labeled, leak-proof, and shatter-resistant hazardous waste container (e.g., a high-density polyethylene (B3416737) bottle). The container should have a secure screw-top cap. |
| Sharps Contaminated with this compound | Needles, syringes, or any other sharp objects that have come into contact with this compound. | A designated, puncture-proof sharps container that is clearly labeled as containing this compound-contaminated sharps. |
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound peptide"), and the date of accumulation.
Decontamination and Disposal Protocols
For liquid this compound waste and contaminated surfaces, chemical inactivation is a recommended step to degrade the peptide before final disposal. For solid waste, thermal inactivation can be an option if the waste is not mixed with other hazardous chemicals.
Experimental Protocol 1: Chemical Inactivation of Liquid this compound Waste
This protocol outlines the steps for the chemical degradation of this compound in liquid waste streams using a common laboratory disinfectant.
Materials:
-
Liquid this compound waste in a designated container.
-
Sodium hypochlorite (B82951) solution (household bleach, typically 5-6% sodium hypochlorite).
-
Personal Protective Equipment (PPE).
-
Chemical fume hood.
Procedure:
-
Perform all steps within a certified chemical fume hood.
-
Carefully add a sufficient volume of sodium hypochlorite solution to the liquid this compound waste to achieve a final concentration of at least 10% bleach.
-
Gently swirl the container to ensure thorough mixing.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.
-
After inactivation, the treated liquid waste should still be collected in a labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour the treated solution down the drain unless explicitly permitted by your institution's EHS.
Experimental Protocol 2: Thermal Inactivation of Solid this compound Waste
This protocol is suitable for solid laboratory waste contaminated with this compound, provided it does not contain any other chemicals that are incompatible with autoclaving (e.g., flammable solvents, radioactive materials).
Materials:
-
Solid this compound waste in an autoclave-safe biohazard bag.
-
Autoclave.
-
Personal Protective Equipment (PPE), including heat-resistant gloves.
Procedure:
-
Place the solid this compound waste in a designated, puncture-resistant, autoclave-safe biohazard bag.
-
Add a small amount of water (approximately 100-200 mL) to the bag to facilitate steam generation and penetration.
-
Loosely seal the bag to allow for steam to enter. Do not seal it tightly, as this could cause the bag to rupture under pressure.
-
Place the bag in a secondary, leak-proof, and autoclave-safe container (e.g., an autoclave pan).
-
Process the waste in a validated autoclave cycle. The cycle parameters should be validated to ensure effective decontamination.
| Parameter | Recommended Value |
| Temperature | 121°C |
| Pressure | 15 psi |
| Time | Minimum of 30-60 minutes |
-
After the autoclave cycle is complete and the chamber has cooled and depressurized, carefully remove the waste using heat-resistant gloves.
-
The autoclaved waste, once cooled, can be placed in the appropriate regulated medical waste or chemical waste stream as determined by your institution's EHS.
Final Disposal Procedures
The final disposal of all this compound waste, whether chemically or thermally treated, must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Do not dispose of any this compound waste in the regular trash or pour it down the sanitary sewer.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Handling Precautions for P9R Peptide
For researchers, scientists, and drug development professionals working with the antiviral peptide P9R, adherence to stringent safety protocols is paramount to ensure personal safety and prevent contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, which is a defensin-like peptide with potent antiviral activity, appropriate personal protective equipment must be worn at all times. The following table summarizes the recommended PPE based on the available safety data.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields | Must meet EN166 standards. |
| Hand Protection | Compatible Chemical-Resistant Gloves | Material to be selected based on specific laboratory conditions and breakthrough time. Nitrile rubber is a common choice. |
| Skin and Body Protection | Laboratory Coat | To be worn over personal clothing to protect against accidental splashes. |
| Respiratory Protection | Not typically required | Necessary only if there is a risk of generating dust or aerosols. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C.
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures:
-
Personal Precautions: Wear appropriate personal protective equipment to prevent skin and eye contact and inhalation of dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Considerations
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. It is essential to prevent the release of the substance into the environment.
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory, from preparation to disposal.
Caption: Standard workflow for handling this compound in a laboratory setting.
PPE Selection Logic
The selection of appropriate PPE is a critical step that depends on the specific experimental conditions. The following diagram outlines the decision-making process for selecting the correct level of protection.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
